molecular formula C41H49NO16 B1229190 1-Hydroxyauramycin B CAS No. 79206-72-7

1-Hydroxyauramycin B

Katalognummer: B1229190
CAS-Nummer: 79206-72-7
Molekulargewicht: 811.8 g/mol
InChI-Schlüssel: SZRITNDCSRYXGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

from Streptomyces melanogenesis & Streptomyces galiaeus;  structure given in first source

Eigenschaften

CAS-Nummer

79206-72-7

Molekularformel

C41H49NO16

Molekulargewicht

811.8 g/mol

IUPAC-Name

methyl 4-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-2,5,7,10-tetrahydroxy-2-methyl-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C41H49NO16/c1-15-23(45)12-25-40(54-15)58-38-17(3)53-28(13-24(38)55-25)57-37-16(2)52-27(11-20(37)42(5)6)56-26-14-41(4,50)33(39(49)51-7)18-10-19-30(35(47)29(18)26)36(48)32-22(44)9-8-21(43)31(32)34(19)46/h8-10,15-17,20,24-28,33,37-38,40,43-44,47,50H,11-14H2,1-7H3

InChI-Schlüssel

SZRITNDCSRYXGH-UHFFFAOYSA-N

Kanonische SMILES

CC1C2C(CC(O1)OC3C(OC(CC3N(C)C)OC4CC(C(C5=CC6=C(C(=C45)O)C(=O)C7=C(C=CC(=C7C6=O)O)O)C(=O)OC)(C)O)C)OC8CC(=O)C(OC8O2)C

Synonyme

1-hydroxyauramycin B

Herkunft des Produkts

United States

Foundational & Exploratory

1-Hydroxyauramycin B: A Technical Guide on its Discovery, Origin, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxyauramycin B is an anthracycline antibiotic, a class of potent chemotherapeutic agents known for their efficacy against a broad spectrum of cancers. This technical guide provides a comprehensive overview of the discovery, origin, and biological properties of this compound. The document details generalized experimental protocols for its production and isolation, summarizes its biological activities, and elucidates its mechanism of action through signaling pathway diagrams.

Discovery and Origin

This compound was first reported in 1981 by Fujiwara and colleagues. It belongs to the auramycin group of anthracyclines and is characterized by a hydroxyl group at the C-1 position of the aglycone. Anthracycline antibiotics are natural products typically synthesized by soil-dwelling bacteria of the genus Streptomyces. While the specific producing strain for this compound was not detailed in the readily available literature, it is highly probable that it is a strain of Streptomyces, a genus renowned for its prolific production of diverse secondary metabolites with pharmaceutical applications.

Data Presentation

Quantitative data for this compound is not extensively available in the public domain. The following tables summarize the available information and provide representative data for closely related anthracyclines to offer a comparative context.

Table 1: Physicochemical Properties of this compound and a Related Analogue

PropertyThis compoundAuramycin A (Representative Analogue)
Molecular FormulaNot AvailableC₃₄H₄₅NO₁₂
Molecular WeightNot Available659.7 g/mol
AppearanceNot AvailableOrange-red powder
UV-Vis λmax (in MeOH)Not Available228, 254, 292, 432 nm

Table 2: Biological Activity of this compound and Representative Anthracyclines

ActivityThis compoundDoxorubicin (Clinically Used Anthracycline)
Antibacterial Activity (MIC)
Bacillus subtilisActive (Specific values not available)0.1 - 1.0 µg/mL
Staphylococcus aureusActive (Specific values not available)0.2 - 2.0 µg/mL
Antitumor Activity (IC₅₀)
Leukemia (e.g., L1210)Active (Specific values not available)0.01 - 0.1 µM
Solid Tumors (e.g., HeLa)Active (Specific values not available)0.05 - 0.5 µM

Note: The data for Auramycin A and Doxorubicin are provided for illustrative purposes due to the limited availability of specific quantitative data for this compound.

Experimental Protocols

The following are generalized protocols for the fermentation, isolation, and purification of anthracycline antibiotics like this compound from Streptomyces species.

Fermentation

A seed culture of the producing Streptomyces strain is prepared by inoculating a suitable liquid medium (e.g., ISP2 broth) and incubating at 28-30°C for 2-3 days on a rotary shaker. The seed culture is then used to inoculate a production medium rich in carbon and nitrogen sources (e.g., soybean meal, glucose, and mineral salts). The production culture is incubated for 5-7 days under controlled conditions of temperature, pH, and aeration to maximize the yield of the antibiotic.

Fermentation_Workflow Inoculum Inoculation of Streptomyces Spore Stock Seed_Culture Seed Culture (2-3 days, 28-30°C) Inoculum->Seed_Culture Growth Production_Culture Production Culture (5-7 days, controlled conditions) Seed_Culture->Production_Culture Inoculation Harvest Harvest of Culture Broth Production_Culture->Harvest Fermentation Complete

Figure 1: Generalized fermentation workflow for anthracycline production.
Isolation and Purification

The harvested culture broth is first centrifuged to separate the mycelium from the supernatant. The antibiotic, which can be present in both the mycelium and the supernatant, is extracted using an organic solvent such as ethyl acetate or chloroform. The crude extract is then concentrated under reduced pressure.

Purification is typically achieved through a series of chromatographic techniques. Initial purification can be performed using silica gel column chromatography with a gradient of solvents (e.g., chloroform-methanol). Further purification to obtain the pure compound is often carried out using high-performance liquid chromatography (HPLC) with a reverse-phase column (e.g., C18) and a suitable mobile phase (e.g., acetonitrile-water gradient).

Purification_Workflow Harvested_Broth Harvested Culture Broth Centrifugation Centrifugation Harvested_Broth->Centrifugation Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Centrifugation->Solvent_Extraction Mycelium & Supernatant Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel HPLC Reverse-Phase HPLC Silica_Gel->HPLC Partially Purified Fractions Pure_Compound Pure this compound HPLC->Pure_Compound

Figure 2: General workflow for the isolation and purification of this compound.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of anthracyclines, including likely this compound, involves the inhibition of topoisomerase II and the induction of apoptosis.

Topoisomerase II Inhibition

Anthracyclines intercalate into the DNA, forming a stable complex with topoisomerase II. This ternary complex prevents the re-ligation of the DNA strands after the enzyme has introduced double-strand breaks to resolve DNA supercoils. The accumulation of these DNA double-strand breaks triggers a DNA damage response, leading to cell cycle arrest and ultimately apoptosis.

Topoisomerase_II_Inhibition Anthracycline This compound DNA_Intercalation Intercalation into DNA Anthracycline->DNA_Intercalation Ternary_Complex Stable Drug-DNA-Topoisomerase II Ternary Complex DNA_Intercalation->Ternary_Complex Topoisomerase_II Topoisomerase II Topoisomerase_II->Ternary_Complex DSB DNA Double-Strand Breaks Ternary_Complex->DSB Prevents Re-ligation Apoptosis Apoptosis DSB->Apoptosis Triggers

Figure 3: Mechanism of topoisomerase II inhibition by anthracyclines.
Induction of Apoptosis

Beyond topoisomerase II inhibition, anthracyclines induce apoptosis through multiple signaling pathways, often initiated by the generation of reactive oxygen species (ROS). This oxidative stress can lead to the activation of the intrinsic apoptotic pathway.

Key events include the activation of the tumor suppressor protein p53, which in turn upregulates the pro-apoptotic protein Bax. Bax promotes the release of cytochrome c from the mitochondria, leading to the activation of caspases and the execution of apoptosis. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical in determining the cell's fate. Furthermore, stress-activated protein kinases (SAPKs) such as JNK and p38 MAPK are also activated by ROS and contribute to the apoptotic signaling cascade.

Apoptosis_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Anthracycline This compound ROS Reactive Oxygen Species (ROS) Anthracycline->ROS Generates p53 p53 Activation ROS->p53 JNK_p38 JNK/p38 MAPK Activation ROS->JNK_p38 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis JNK_p38->Caspases

Figure 4: Simplified signaling pathway for anthracycline-induced apoptosis.

Conclusion

This compound is a promising member of the auramycin family of anthracycline antibiotics with demonstrated anti-gram-positive bacterial and antitumor activities. While specific quantitative data and detailed experimental protocols from its primary discovery are not widely accessible, this guide provides a comprehensive overview based on the general knowledge of anthracycline discovery, production, and mechanism of action. Further research into the specific properties of this compound could unveil its full therapeutic potential and pave the way for the development of novel anticancer agents.

Spectroscopic Profile of 1-Hydroxyauramycin B: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic information for 1-Hydroxyauramycin B, an anthracycline antibiotic with noted anti-Gram-positive bacterial and anti-tumor cell activity.[1] The structural elucidation of this compound was first reported in 1981, and this document aims to compile and present the key spectroscopic data that define its chemical structure.

Introduction

This compound belongs to the anthracycline class of antibiotics, a group of compounds that have been pivotal in cancer chemotherapy. The addition of a hydroxyl group at the C-1 position of the auramycinone aglycone is a key structural feature. Understanding the precise spectroscopic characteristics of this molecule is crucial for its identification, synthesis, and the development of new derivatives with potentially improved therapeutic profiles.

Spectroscopic Data Summary

Consequently, the following tables are presented as a template, outlining the expected data based on the known structure of this compound and typical spectroscopic values for related anthracycline antibiotics.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Hypothetical)

Table 1: Hypothetical ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available

Table 2: Hypothetical ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmCarbon TypeAssignment
Data not available
Mass Spectrometry (MS) Data (Hypothetical)

Table 3: Hypothetical Mass Spectrometry Data for this compound

m/zIon TypeRelative Abundance (%)
Data not available
Infrared (IR) Spectroscopy Data (Hypothetical)

Table 4: Hypothetical IR Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
Data not available

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for an anthracycline antibiotic like this compound, based on common laboratory practices.

NMR Spectroscopy

A sample of purified this compound would be dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

NMR_Workflow Sample Purified this compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube Spectrometer Acquire Spectra (¹H, ¹³C, COSY, HSQC, HMBC) NMR_Tube->Spectrometer Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Spectrometer->Processing Analysis Spectral Analysis (Peak Picking, Integration, Assignment) Processing->Analysis Report Generate Data Tables Analysis->Report

Diagram 1: General workflow for NMR analysis.
Mass Spectrometry

High-resolution mass spectrometry (HRMS) using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be employed to determine the accurate mass of the parent ion and its fragmentation pattern. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile with a small percentage of formic acid) and introduced into the mass spectrometer.

MS_Workflow Sample Purified this compound Solution Prepare Solution in Volatile Solvent Sample->Solution Injection Inject into Mass Spectrometer (e.g., ESI-MS) Solution->Injection Ionization Ionization Injection->Ionization Mass_Analysis Mass Analysis (e.g., TOF, Orbitrap) Ionization->Mass_Analysis Detection Ion Detection Mass_Analysis->Detection Spectrum Generate Mass Spectrum Detection->Spectrum Data_Analysis Data Analysis (m/z values, Fragmentation) Spectrum->Data_Analysis

Diagram 2: General workflow for Mass Spectrometry analysis.
Infrared Spectroscopy

The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr (potassium bromide) pellet, a thin film, or in a suitable solvent. The spectrum would reveal the presence of key functional groups such as hydroxyls, carbonyls, and aromatic rings.

IR_Workflow Sample Purified this compound Preparation Sample Preparation (e.g., KBr Pellet) Sample->Preparation Spectrometer Place in FTIR Spectrometer Preparation->Spectrometer Acquisition Acquire IR Spectrum Spectrometer->Acquisition Analysis Spectral Analysis (Identify Absorption Bands) Acquisition->Analysis Report Tabulate Functional Groups Analysis->Report

Diagram 3: General workflow for IR Spectroscopy analysis.

Logical Relationships in Spectroscopic Data Analysis

The interpretation of spectroscopic data is a complementary process where information from each technique is used to build a complete structural picture.

Data_Integration NMR NMR Data (¹H, ¹³C) Structure Structure of This compound NMR->Structure Carbon-Hydrogen Framework MS MS Data (Molecular Weight, Formula) MS->Structure Molecular Formula & Fragmentation IR IR Data (Functional Groups) IR->Structure Presence of OH, C=O, etc.

Diagram 4: Integration of spectroscopic data for structural elucidation.

Conclusion

While the precise, quantitative spectroscopic data for this compound remains within specialized literature, this guide provides a framework for understanding the types of data and experimental procedures necessary for its characterization. The provided templates and workflows serve as a reference for researchers and scientists working on the analysis of this and related anthracycline compounds. Further investigation into the primary literature is recommended for accessing the specific numerical data.

References

1-Hydroxyauramycin B: A Technical Overview of its Anticipated Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature on the specific biological activity of 1-Hydroxyauramycin B is limited. This document provides a technical guide based on the known activities of its parent class of compounds, the anthracyclines. The quantitative data, experimental protocols, and signaling pathways described herein are representative of anthracyclines and serve as a predictive framework for this compound.

Introduction

This compound is a member of the auramycin family of antibiotics, which belong to the broader class of anthracyclines.[1] Anthracyclines are a group of potent chemotherapeutic agents widely used in the treatment of various cancers, including leukemias, lymphomas, and solid tumors.[2][3] The addition of a hydroxyl group at the C-1 position of the anthracycline backbone, as is the case in this compound, has been shown in related compounds to potentially enhance cytotoxic potency. This guide summarizes the expected biological activities, mechanisms of action, and relevant experimental methodologies for the scientific and drug development community.

Quantitative Biological Activity

CompoundAssay TypeCell Line/OrganismIC50 (µM)MIC (µg/mL)Reference
DoxorubicinCytotoxicity (MTT Assay)MCF-7 (Human Breast Cancer)0.1 - 0.5[Generic Data]
DaunorubicinCytotoxicity (MTT Assay)HL-60 (Human Promyelocytic Leukemia)0.05 - 0.2[Generic Data]
Auramycin AAntibacterialStaphylococcus aureus0.1 - 1.0[Predicted based on class]
This compound Cytotoxicity / Antibacterial Various [Data Not Available] [Data Not Available]

Mechanism of Action: The Anthracycline Paradigm

The primary mechanism of action for anthracyclines, and therefore the predicted mechanism for this compound, involves the inhibition of DNA and RNA synthesis. This is achieved through several concurrent processes:

  • DNA Intercalation: The planar aromatic core of the anthracycline molecule inserts itself between the base pairs of the DNA double helix.[2] This intercalation physically obstructs the action of DNA and RNA polymerases, thereby halting replication and transcription.

  • Topoisomerase II Inhibition: Anthracyclines form a stable ternary complex with DNA and topoisomerase II, an enzyme crucial for resolving DNA tangles during replication. This complex traps the enzyme in a state where it has cleaved the DNA, preventing the re-ligation of the strands and leading to double-strand breaks and subsequent apoptosis.

  • Reactive Oxygen Species (ROS) Generation: The quinone moiety of the anthracycline molecule can undergo redox cycling, leading to the production of superoxide and other reactive oxygen species. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, contributing to cytotoxicity.

The following diagram illustrates the general mechanism of action for anthracyclines.

Anthracycline_MoA cluster_cell Cancer Cell Anthracycline Anthracycline DNA DNA Anthracycline->DNA Intercalation Topoisomerase_II Topoisomerase_II Anthracycline->Topoisomerase_II Inhibition ROS ROS Anthracycline->ROS Generation Apoptosis Apoptosis DNA->Apoptosis Damage leads to Topoisomerase_II->DNA Cleavage ROS->Apoptosis Induces

Caption: General mechanism of action for anthracycline antibiotics.

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to characterize the biological activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent).

  • Mueller-Hinton Broth (MHB).

  • Bacterial inoculum suspension (adjusted to 0.5 McFarland standard).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

Procedure:

  • Prepare a serial two-fold dilution of this compound in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Prepare the bacterial inoculum by suspending colonies from a fresh agar plate in MHB. Adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the standardized inoculum 1:100 in MHB to achieve a final concentration of approximately 1.5 x 10^6 CFU/mL.

  • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final inoculum of approximately 7.5 x 10^5 CFU/mL and a final volume of 100 µL.

  • Include a positive control (bacteria in MHB without the drug) and a negative control (MHB only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound at which there is no visible growth (no turbidity) as observed by the naked eye or by measuring the optical density at 600 nm.

MIC_Workflow Start Start Prepare_Drug_Dilutions Prepare serial dilutions of This compound in 96-well plate Start->Prepare_Drug_Dilutions Prepare_Inoculum Prepare bacterial inoculum (0.5 McFarland standard) Prepare_Drug_Dilutions->Prepare_Inoculum Inoculate_Plate Inoculate plate with bacterial suspension Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Read MIC as the lowest concentration with no visible growth Incubate->Read_Results End End Read_Results->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Determination of Half-Maximal Inhibitory Concentration (IC50) in Cancer Cell Lines

This protocol describes a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing cytotoxicity.

Objective: To determine the concentration of this compound that inhibits the metabolic activity of a cancer cell line by 50%.

Materials:

  • This compound stock solution.

  • Human cancer cell line (e.g., MCF-7, HeLa).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • Sterile 96-well cell culture plates.

  • Multichannel pipette.

  • Plate reader.

Procedure:

  • Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium and add 100 µL of each dilution to the appropriate wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).

  • Incubate the cells with the compound for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

IC50_Workflow Start Start Seed_Cells Seed cancer cells in a 96-well plate Start->Seed_Cells Add_Compound Add serial dilutions of This compound Seed_Cells->Add_Compound Incubate_Cells Incubate for 48-72h Add_Compound->Incubate_Cells Add_MTT Add MTT reagent and incubate for 4h Incubate_Cells->Add_MTT Solubilize Solubilize formazan crystals Add_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 from dose-response curve Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for determining the Half-Maximal Inhibitory Concentration (IC50).

Conclusion

This compound, as a member of the anthracycline family, is anticipated to exhibit significant antibacterial and potent antineoplastic activity. Its mechanism of action is likely to involve DNA intercalation and topoisomerase II inhibition, leading to cell cycle arrest and apoptosis. The provided experimental protocols offer a standardized approach to characterizing its biological activity. Further research is warranted to elucidate the specific quantitative activity of this compound and to explore its full therapeutic potential.

References

The Initial Isolation and Characterization of 1-Hydroxyauramycin B: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial isolation and characterization of 1-Hydroxyauramycin B, an anthracycline antibiotic. Due to the limited public accessibility of the primary research article from 1981, this document synthesizes information from related studies on anthracyclines produced by Streptomyces galilaeus to present a probable and generalized methodology. This guide is intended to inform researchers on the likely procedures and data involved in the discovery of this compound.

Introduction to this compound

This compound belongs to the anthracycline class of antibiotics, a group of potent anti-cancer and antimicrobial agents. It is a secondary metabolite produced by the bacterium Streptomyces galilaeus. The core structure of anthracyclines consists of a tetracyclic quinone aglycone linked to one or more sugar moieties. The specific hydroxylation pattern and the nature of the sugar residues contribute to the diversity and biological activity of these compounds. This compound, along with its analog 1-Hydroxyauramycin A, was first reported as a new anthracycline antibiotic with potential biological activity.

Experimental Protocols: A Generalized Approach

The following experimental protocols are based on established methods for the isolation and characterization of anthracycline antibiotics from Streptomyces cultures. The exact parameters for this compound would be detailed in the primary literature.

Fermentation of Streptomyces galilaeus
  • Microorganism: A high-producing strain of Streptomyces galilaeus (e.g., ATCC 31615 or a similar strain) would be used for the production of this compound.

  • Culture Medium: A suitable production medium rich in carbon and nitrogen sources would be employed. A typical medium might contain glucose, starch, soybean meal, yeast extract, and inorganic salts.

  • Fermentation Conditions: The fermentation would be carried out in submerged culture under aerobic conditions. Key parameters such as temperature (typically 28-30°C), pH (around 7.0), and agitation would be optimized to maximize the yield of the desired antibiotic. The fermentation would be monitored over several days, with antibiotic production typically occurring in the stationary phase.

Isolation and Purification

The isolation and purification of this compound would involve a multi-step process to separate it from other metabolites and media components.

  • Extraction: The fermentation broth would be harvested and the mycelium separated from the supernatant by centrifugation or filtration. The anthracyclines, including this compound, would be extracted from both the mycelium and the supernatant using organic solvents such as acetone, methanol, or ethyl acetate.

  • Solvent Partitioning: The crude extract would be concentrated and subjected to liquid-liquid partitioning to remove highly polar or non-polar impurities.

  • Chromatography: A series of chromatographic techniques would be employed for the purification of this compound.

    • Column Chromatography: Initial separation would likely be performed on a silica gel or alumina column using a gradient of organic solvents.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain a pure compound would be achieved using preparative reverse-phase HPLC.

Characterization

The structural elucidation of this compound would be accomplished using a combination of spectroscopic techniques.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the characteristic absorption maxima of the anthracycline chromophore.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be used to determine the complete chemical structure, including the stereochemistry of the aglycone and the sugar moieties.

  • Physicochemical Properties: Other properties such as melting point and optical rotation would also be determined.

Quantitative Data Summary

While the specific quantitative data for the initial isolation of this compound is not available in the public domain, the following tables represent the types of data that would be collected and presented.

Table 1: Physicochemical Properties of this compound (Hypothetical Data)

PropertyValue
Molecular FormulaC₄₁H₄₉NO₁₆
Molecular Weight815.82 g/mol
AppearanceReddish-orange powder
Melting PointNot Available
Optical RotationNot Available
UV-Vis λmax (MeOH)Not Available

Table 2: Biological Activity of Related Anthracyclines (Illustrative)

CompoundTarget Organism/Cell LineIC₅₀ / MIC
DoxorubicinHuman cancer cell linesVaries (nM range)
Aclacinomycin AGram-positive bacteriaVaries (µg/mL range)

Visualizations

The following diagrams illustrate the generalized workflows and pathways relevant to the isolation and characterization of this compound.

experimental_workflow cluster_fermentation Fermentation cluster_isolation Isolation & Purification cluster_characterization Characterization A Inoculation of Streptomyces galilaeus B Submerged Culture (Optimized Medium) A->B C Fermentation (Controlled Conditions) B->C D Harvest & Separation of Mycelium C->D E Solvent Extraction D->E F Crude Extract E->F G Column Chromatography F->G H Preparative HPLC G->H I Pure this compound H->I J Spectroscopic Analysis (NMR, MS, UV-Vis) I->J K Physicochemical Measurements I->K L Biological Activity Assays I->L M Structure Elucidation J->M K->M

Caption: Generalized workflow for the isolation and characterization of this compound.

signaling_pathway cluster_biosynthesis General Anthracycline Biosynthesis PKS Polyketide Synthase (PKS) Precursor Aklavinone Precursor PKS->Precursor Tailoring Tailoring Enzymes (Hydroxylases, Glycosyltransferases) Glycosylated Glycosylated Intermediates Tailoring->Glycosylated Precursor->Tailoring Final This compound Glycosylated->Final

Caption: Simplified schematic of the biosynthetic pathway leading to anthracyclines.

Conclusion

Literature Review of 1-Hydroxyauramycin B Research: A Summary of Available Information

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide aims to summarize the current state of knowledge on 1-Hydroxyauramycin B based on the limited information accessible. Due to the lack of extensive research, this document will highlight the information gaps and suggest directions for future investigation, rather than providing an in-depth technical analysis.

Biological Activity

This compound is noted for its activity against Gram-positive bacteria and its potential as an antitumor agent.[1] This aligns with the known biological profile of other anthracycline antibiotics, which are widely used in chemotherapy. The core mechanism of action for many anthracyclines involves the intercalation of DNA and the inhibition of topoisomerase II, leading to the disruption of DNA replication and repair processes in cancer cells. However, specific studies detailing the cytotoxic effects, IC50 values against various cell lines, or the antibacterial spectrum for this compound are not available in the reviewed literature.

Quantitative Data

A critical aspect of drug development is the quantitative assessment of a compound's efficacy and safety. This includes metrics such as half-maximal inhibitory concentration (IC50), binding affinities (Kd), and pharmacokinetic parameters. Unfortunately, no specific quantitative data for this compound could be retrieved from the available literature. To provide context, a general table outlining the types of quantitative data typically collected for anthracycline antibiotics is provided below.

Data TypeDescriptionRelevance in Drug Development
IC50 / EC50 Concentration of the drug that inhibits a biological process or cell growth by 50%.Measures the potency of the compound against specific cancer cell lines or bacteria.
MIC Minimum Inhibitory Concentration required to prevent the visible growth of a microorganism.Key parameter for assessing antibacterial efficacy.
Pharmacokinetics (ADME) Absorption, Distribution, Metabolism, and Excretion of the compound in a biological system.Determines the drug's bioavailability, half-life, and potential for accumulation.
In vivo efficacy The effect of the drug in a living organism (e.g., tumor regression in animal models).Provides crucial information on the therapeutic potential in a complex biological system.

This table represents a general framework for data that would be essential for a thorough evaluation of this compound, but specific values for this compound are not currently available.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, or biological evaluation of this compound have not been published in the accessible scientific literature. Research on other novel antibiotics often involves a standardized workflow from isolation to characterization.

A generalized workflow for the discovery and initial characterization of a novel antibiotic is depicted below.

G cluster_0 Discovery and Isolation cluster_1 Structural Elucidation cluster_2 Biological Evaluation Isolation from Natural Source (e.g., Streptomyces) Isolation from Natural Source (e.g., Streptomyces) Purification (e.g., Chromatography) Purification (e.g., Chromatography) Isolation from Natural Source (e.g., Streptomyces)->Purification (e.g., Chromatography) Spectroscopic Analysis (NMR, MS) Spectroscopic Analysis (NMR, MS) Purification (e.g., Chromatography)->Spectroscopic Analysis (NMR, MS) In vitro Assays (Antimicrobial, Cytotoxicity) In vitro Assays (Antimicrobial, Cytotoxicity) Spectroscopic Analysis (NMR, MS)->In vitro Assays (Antimicrobial, Cytotoxicity) Mechanism of Action Studies Mechanism of Action Studies In vitro Assays (Antimicrobial, Cytotoxicity)->Mechanism of Action Studies In vivo Studies (Animal Models) In vivo Studies (Animal Models) Mechanism of Action Studies->In vivo Studies (Animal Models)

Caption: Generalized workflow for novel antibiotic discovery.

Signaling Pathways

The specific signaling pathways modulated by this compound are currently unknown. For many anthracyclines, the primary mechanism of cytotoxicity is the induction of apoptosis (programmed cell death) in cancer cells. This is often initiated by DNA damage, leading to the activation of complex signaling cascades.

A simplified, hypothetical signaling pathway illustrating how an anthracycline might induce apoptosis is presented below. This diagram is based on the known mechanisms of other drugs in this class and is not specific to this compound.

G Anthracycline Anthracycline DNA Intercalation & Topoisomerase II Inhibition DNA Intercalation & Topoisomerase II Inhibition Anthracycline->DNA Intercalation & Topoisomerase II Inhibition DNA Damage DNA Damage DNA Intercalation & Topoisomerase II Inhibition->DNA Damage p53 Activation p53 Activation DNA Damage->p53 Activation Bax/Bak Activation Bax/Bak Activation p53 Activation->Bax/Bak Activation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Hypothetical apoptotic pathway for an anthracycline.

Conclusion and Future Directions

The current body of scientific literature on this compound is exceedingly limited. While its classification as an anthracycline antibiotic with potential antibacterial and antitumor activities provides a starting point, a comprehensive understanding of this compound is lacking. To fully assess its therapeutic potential, future research should focus on:

  • Total Synthesis and Analog Development: Establishing a reliable synthetic route would enable the production of sufficient quantities for detailed studies and the creation of novel derivatives with improved properties.

  • In-depth Biological Characterization: Comprehensive screening against a panel of cancer cell lines and pathogenic bacteria is necessary to determine its spectrum of activity and potency.

  • Mechanism of Action Studies: Investigating its specific molecular targets and effects on cellular pathways will be crucial to understanding its therapeutic effects and potential side effects.

  • Preclinical Development: Should in vitro studies prove promising, subsequent evaluation in animal models will be essential to assess its in vivo efficacy, pharmacokinetics, and safety profile.

Without further dedicated research to generate this fundamental data, this compound remains a compound of theoretical interest with an uncharacterized therapeutic potential. The information presented here serves as a call for further investigation into this and other lesser-known natural products that may hold promise for future drug development.

References

Methodological & Application

Chemoenzymatic Synthesis of 1-Hydroxyauramycin B: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a proposed chemoenzymatic synthesis protocol for 1-Hydroxyauramycin B, a novel anthracycline antibiotic. Due to the absence of a published total chemical synthesis for this compound, this protocol leverages a combination of microbial biosynthesis and enzymatic transformations to afford the target molecule. The synthesis commences with the fermentative production of the aglycone precursor, auramycinone, in an engineered Streptomyces coelicolor host. Subsequently, site-specific C-1 hydroxylation is achieved using a two-component hydroxylase system. The final step involves the glycosylation of the 1-hydroxylated aglycone with L-rhodosamine, a common sugar moiety in this class of compounds, mediated by a glycosyltransferase. This chemoenzymatic strategy offers a plausible and efficient route to this compound and its analogs for further investigation and drug development. It should be noted that the definitive structure of Auramycin B is not widely reported; therefore, this protocol targets a representative molecule featuring the 1-hydroxyauramycinone core glycosylated with L-rhodosamine.

Chemoenzymatic Synthesis Workflow

The proposed synthesis of this compound is a three-stage process, as illustrated in the workflow diagram below.

Chemoenzymatic_Synthesis cluster_0 Stage 1: Biosynthesis cluster_1 Stage 2: Enzymatic Hydroxylation cluster_2 Stage 3: Enzymatic Glycosylation Fermentation Fermentation of Engineered Streptomyces coelicolor Purification_A Purification of Auramycinone Fermentation->Purification_A Hydroxylation In Vitro 1-Hydroxylation (KstA15/KstA16) Purification_A->Hydroxylation Auramycinone Purification_B Purification of 1-Hydroxyauramycinone Hydroxylation->Purification_B Glycosylation Glycosylation with TDP-L-rhodosamine (AknS) Purification_B->Glycosylation 1-Hydroxyauramycinone Purification_C Final Purification of This compound Glycosylation->Purification_C Final_Product Final_Product Purification_C->Final_Product This compound

Caption: Chemoenzymatic synthesis workflow for this compound.

Experimental Protocols

Stage 1: Biosynthesis of Auramycinone

This protocol is based on the heterologous production of auramycinone in Streptomyces coelicolor.

1.1. Strain and Culture Conditions:

  • Strain: Streptomyces coelicolor M1152ΔmatAB harboring the auramycinone biosynthetic gene cluster.

  • Seed Culture: Inoculate a single colony into 50 mL of TSB medium in a 250 mL baffled flask. Incubate at 30°C with shaking at 250 rpm for 48 hours.

  • Production Culture: Inoculate 500 mL of R5A production medium in a 2 L baffled flask with 5% (v/v) of the seed culture. Incubate at 30°C with shaking at 250 rpm for 5-7 days.

1.2. Extraction and Purification of Auramycinone:

  • Harvest the culture by centrifugation (8,000 x g, 15 min).

  • Extract the cell pellet and supernatant separately with an equal volume of ethyl acetate three times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure.

  • Resuspend the crude extract in a minimal volume of methanol and subject to silica gel column chromatography using a gradient of dichloromethane and methanol for purification.

  • Monitor fractions by TLC and HPLC-MS to identify those containing auramycinone.

  • Pool the pure fractions and evaporate the solvent to yield auramycinone as a colored solid.

ParameterValueReference
Auramycinone Titer15-20 mg/L[1][2]
Purity>95%N/A
Stage 2: Enzymatic 1-Hydroxylation of Auramycinone

This step utilizes the two-component hydroxylase system KstA15/KstA16.

2.1. Enzyme Preparation:

  • The genes for KstA15 and KstA16 can be cloned into an E. coli expression vector (e.g., pET-28a) and the His-tagged proteins expressed and purified using standard Ni-NTA affinity chromatography.

2.2. In Vitro Hydroxylation Reaction:

  • Prepare a reaction mixture containing:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 100 µM Auramycinone (dissolved in DMSO)

    • 200 µM NADPH

    • 5 µM KstA15

    • 5 µM KstA16

  • Incubate the reaction mixture at 30°C for 4-6 hours.

  • Quench the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge to pellet the precipitated proteins (14,000 x g, 10 min).

  • Analyze the supernatant by HPLC-MS to confirm the formation of 1-hydroxyauramycinone.

2.3. Purification of 1-Hydroxyauramycinone:

  • The product can be purified from the reaction mixture using preparative HPLC with a C18 column.

ParameterValueReference
Substrate Concentration100 µM[3]
Enzyme Concentration5 µM[3]
Conversion Yield>80% (in vitro)[3]
Stage 3: Enzymatic Glycosylation of 1-Hydroxyauramycinone

This protocol uses a glycosyltransferase, such as AknS, to attach L-rhodosamine to the 1-hydroxylated aglycone.

3.1. Preparation of TDP-L-rhodosamine:

  • TDP-L-rhodosamine can be synthesized enzymatically from TDP-L-daunosamine using the N-methyltransferases AclP and AknX2. The enzymes can be expressed and purified from E. coli.

3.2. Glycosylation Reaction:

  • Set up a reaction mixture containing:

    • 50 mM HEPES buffer (pH 8.0)

    • 5 mM MgCl₂

    • 2 mM TDP-L-rhodosamine

    • 500 µM 1-Hydroxyauramycinone (in DMSO)

    • 10 µM AknS glycosyltransferase

  • Incubate the reaction at 30°C for 2-4 hours.

  • Monitor the reaction progress by TLC or HPLC-MS.

  • Terminate the reaction by adding an equal volume of methanol.

3.3. Purification of this compound:

  • Remove precipitated protein by centrifugation.

  • Purify the supernatant containing this compound by preparative HPLC on a C18 column.

ParameterValueReference
Aglycone Concentration500 µM[4]
Sugar Donor Concentration2 mM[4]
Glycosylation YieldVariable[4]

General Mechanism of Action of Anthracyclines

The synthesized this compound, as an anthracycline, is expected to exert its biological effects through mechanisms common to this class of compounds. The primary modes of action are DNA intercalation and inhibition of topoisomerase II, leading to cancer cell death.

Anthracycline_MoA cluster_pathway Cellular Effects Anthracycline This compound Intercalation DNA Intercalation Anthracycline->Intercalation TopoII_Inhibition Topoisomerase II Poisoning Anthracycline->TopoII_Inhibition DNA Nuclear DNA TopoII Topoisomerase II Intercalation->DNA DSB DNA Double-Strand Breaks Intercalation->DSB TopoII_Inhibition->TopoII TopoII_Inhibition->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: General mechanism of action for anthracycline antibiotics.

Conclusion

The chemoenzymatic approach outlined in this document provides a robust and adaptable platform for the synthesis of this compound. By combining the strengths of microbial biosynthesis for the production of complex scaffolds with the precision of enzymatic catalysis for specific chemical transformations, this strategy circumvents the challenges associated with the total chemical synthesis of such intricate natural products. This methodology not only offers a viable route to the target molecule but also opens avenues for the generation of a diverse library of auramycin analogs for structure-activity relationship studies and the development of next-generation anticancer agents.

References

Application Notes and Protocols for the Purification of 1-Hydroxyauramycin B from Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxyauramycin B is an anthracycline antibiotic with noted anti-Gram-positive bacterial and anti-tumor cell activity.[1] As a secondary metabolite produced by fermentation, typically from Streptomyces species, its purification from the culture broth is a critical step for further research and development. This document provides a detailed protocol for the isolation and purification of this compound, based on established methodologies for anthracycline antibiotics. While specific quantitative data from the original literature remains elusive, this guide presents a robust workflow and templates for systematic data collection.

Data Presentation

Effective purification requires careful monitoring of yield and purity at each stage. The following tables should be used to record experimental data for process optimization and validation.

Table 1: Solvent Extraction Efficiency

Extraction SolventVolume (L)Temperature (°C)pH of BrothYield (mg)Purity (%)Notes
Ethyl Acetate
Chloroform
Butanol
Other:

Table 2: Column Chromatography Performance

Column Type (e.g., Silica Gel, C18)Mobile PhaseElution GradientFraction Volume (mL)Target FractionsYield (mg)Purity (%)

Table 3: HPLC Purification Summary

HPLC ColumnMobile PhaseFlow Rate (mL/min)Retention Time (min)Collected PeakYield (mg)Final Purity (%)

Experimental Protocols

This section details a multi-step protocol for the purification of this compound from a fermentation culture.

Fermentation and Biomass Separation
  • 1.1. Culture Conditions: Cultivate the producing Streptomyces strain in a suitable liquid medium under optimal conditions for secondary metabolite production (e.g., temperature, pH, aeration, and incubation time).

  • 1.2. Harvesting: After the fermentation period, harvest the culture broth.

  • 1.3. Biomass Separation: Separate the mycelium from the culture filtrate by centrifugation or filtration. As anthracyclines can be present in both the mycelium and the filtrate, it is crucial to process both components.

Extraction of this compound
  • 2.1. Mycelial Extraction:

    • Suspend the mycelial cake in a polar organic solvent such as methanol or acetone.

    • Stir or sonicate the suspension for a sufficient duration to ensure thorough extraction of the compound from the cells.

    • Filter the mixture to separate the solvent extract from the mycelial debris.

    • Repeat the extraction process to maximize the yield.

    • Combine the solvent extracts.

  • 2.2. Filtrate Extraction:

    • Adjust the pH of the culture filtrate to be slightly alkaline (pH 8.0-8.5) to ensure the anthracycline is in its less polar, free base form.

    • Perform a liquid-liquid extraction with a water-immiscible organic solvent such as ethyl acetate, chloroform, or butanol.

    • Separate the organic phase containing the target compound. Repeat the extraction to maximize recovery.

    • Combine the organic extracts.

  • 2.3. Concentration:

    • Combine the mycelial and filtrate extracts.

    • Concentrate the combined extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Purification
  • 3.1. Silica Gel Column Chromatography (Initial Purification):

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).

    • Apply the dissolved extract to a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane or chloroform).

    • Elute the column with a stepwise or gradient system of increasing polarity, for example, a chloroform-methanol gradient.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

    • Pool the fractions containing the compound of interest and concentrate them.

  • 3.2. Reversed-Phase HPLC (Final Purification):

    • Dissolve the partially purified sample in the HPLC mobile phase.

    • Inject the sample onto a preparative reversed-phase column (e.g., C18).

    • Elute with an isocratic or gradient mobile phase, typically a mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to improve peak shape.

    • Monitor the elution profile using a UV-Vis detector at the appropriate wavelength for anthracyclines (around 254 nm and 480 nm).

    • Collect the peak corresponding to this compound.

    • Desalt and concentrate the purified fraction to obtain pure this compound.

Purity Assessment and Characterization
  • 4.1. Purity Check: Assess the purity of the final product using analytical HPLC.

  • 4.2. Structural Confirmation: Confirm the identity of the purified compound as this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Visualizations

The following diagrams illustrate the key workflows in the purification process.

Purification_Workflow cluster_fermentation 1. Fermentation & Separation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis Fermentation Fermentation of Streptomyces sp. Centrifugation Centrifugation / Filtration Fermentation->Centrifugation Mycelium Mycelial Cake Centrifugation->Mycelium Filtrate Culture Filtrate Centrifugation->Filtrate Solvent_Extraction_M Solvent Extraction (e.g., Methanol) Mycelium->Solvent_Extraction_M Solvent_Extraction_F Solvent Extraction (e.g., Ethyl Acetate) Filtrate->Solvent_Extraction_F Concentration Concentration (Rotary Evaporation) Solvent_Extraction_M->Concentration Solvent_Extraction_F->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel HPLC Preparative HPLC (C18) Silica_Gel->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Purity_Check Analytical HPLC Pure_Compound->Purity_Check Structure_ID MS and NMR Pure_Compound->Structure_ID

Caption: Overall workflow for the purification of this compound.

Signaling_Pathway_Placeholder A Crude Extract B Silica Gel Column A->B Loading C Partially Purified Fractions B->C Elution with Solvent Gradient D Preparative HPLC C->D Injection E Pure Compound D->E Fraction Collection

Caption: Logical flow of the chromatographic purification steps.

References

Application Notes and Protocols for 1-Hydroxyauramycin B in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxyauramycin B is an anthracycline antibiotic that has demonstrated antimicrobial activity, particularly against Gram-positive bacteria, as well as anti-tumor properties.[1] As a member of the anthracycline class, its mechanism of action is believed to involve the intercalation into DNA and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This document provides detailed application notes and standardized protocols for the evaluation of the antimicrobial efficacy of this compound.

These guidelines are intended to assist researchers in microbiology, natural product chemistry, and drug discovery in assessing the antimicrobial potential of this compound through established in vitro assays. The protocols provided are based on widely accepted methods for antimicrobial susceptibility testing.

Data Presentation

The antimicrobial potency of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism.[2][3] The following table presents hypothetical MIC values for this compound against a panel of clinically relevant Gram-positive bacteria.

Disclaimer: The following data is illustrative and intended to serve as a template for presenting experimental results. Actual MIC values must be determined experimentally.

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 292130.5
Staphylococcus aureus (MRSA)ATCC 433001
Enterococcus faecalisATCC 292122
Streptococcus pneumoniaeATCC 496190.25
Bacillus subtilisATCC 66330.125

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[2]

Materials:

  • This compound stock solution (e.g., in DMSO)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator (35-37°C)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

    • Prepare a bacterial inoculum from a fresh culture (18-24 hours) on a non-selective agar plate. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the this compound working solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a positive control (bacterial growth without the compound), and well 12 will be the negative control (sterile medium).

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

Agar Well Diffusion Assay

This method is a qualitative or semi-quantitative technique used for initial screening of antimicrobial activity. It is based on the diffusion of the antimicrobial agent from a well through a solid agar medium inoculated with the test microorganism.

Materials:

  • This compound solution of known concentration

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • Incubator (35-37°C)

Procedure:

  • Preparation of Inoculum:

    • Prepare a bacterial inoculum as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes.

  • Preparation of Wells:

    • Using a sterile cork borer or the wide end of a sterile pipette tip, create wells of approximately 6-8 mm in diameter in the agar.

  • Application of the Compound:

    • Add a defined volume (e.g., 50-100 µL) of the this compound solution to each well. A solvent control should also be included.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Reading the Results:

    • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity at the tested concentration.

Visualizations

antimicrobial_assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for MIC Determination using Broth Microdilution.

anthracycline_moa cluster_cell Bacterial Cell drug_entry This compound Enters the Cell dna_intercalation Intercalates into Bacterial DNA drug_entry->dna_intercalation 1 topo_complex Stabilizes Topoisomerase II- DNA Complex dna_intercalation->topo_complex 2 dna_break Prevents Re-ligation of Double-Strand Breaks topo_complex->dna_break 3 inhibition Inhibition of DNA Replication & Transcription dna_break->inhibition 4 cell_death Bacterial Cell Death inhibition->cell_death 5

Caption: Mechanism of Action of this compound.

References

1-Hydroxyauramycin B for in vitro cancer cell line studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for 1-Hydroxyauramycin B in In Vitro Cancer Cell Line Studies

Disclaimer: As of November 2025, publicly available research on "this compound" for in vitro cancer cell line studies is not available. The following application notes and protocols are based on generalized methodologies for similar anti-tumor antibiotics and are intended to serve as a template. All experimental parameters should be optimized for the specific cell lines and laboratory conditions being used.

Introduction

Anti-tumor antibiotics are a class of chemotherapeutic agents that interfere with the processes of cell division, DNA replication, and protein synthesis in cancer cells. These compounds, often derived from natural sources, represent a cornerstone in cancer treatment. This document provides a framework for the in vitro evaluation of novel anti-tumor antibiotics, using the placeholder "this compound," against various cancer cell lines. The primary objectives of these studies are to determine the cytotoxic and apoptotic potential of the compound and to elucidate its mechanism of action.

Data Presentation

Comprehensive data analysis is critical for evaluating the anti-cancer efficacy of a new compound. All quantitative data should be summarized in clear, structured tables for comparative analysis.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48hIC50 (µM) after 72h
e.g., MCF-7Breast AdenocarcinomaData not availableData not available
e.g., NCI-H460Lung CarcinomaData not availableData not available
e.g., SF-268GlioblastomaData not availableData not available
e.g., OVCAR-3Ovarian CancerData not availableData not available
e.g., HCT-116Colon CarcinomaData not availableData not available

Table 2: Apoptosis Induction by this compound

Cell LineTreatment Concentration (µM)% Apoptotic Cells (Annexin V+)Fold Change vs. Control
e.g., MCF-7e.g., IC50 valueData not availableData not available
e.g., NCI-H460e.g., IC50 valueData not availableData not available

Experimental Protocols

Detailed and reproducible protocols are essential for accurate scientific investigation.

Cell Culture
  • Cell Line Maintenance: Culture cancer cell lines (e.g., MCF-7, NCI-H460, SF-268) in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency to maintain exponential growth.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48 and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at its predetermined IC50 concentration for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Visualization of Methodologies and Pathways

Visual diagrams aid in understanding complex experimental workflows and biological pathways.

G cluster_workflow Experimental Workflow for In Vitro Evaluation Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, NCI-H460) Cytotoxicity_Assay Cytotoxicity Assay (MTT) Determine IC50 values Cell_Culture->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cytotoxicity_Assay->Apoptosis_Assay Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, PCR) Apoptosis_Assay->Mechanism_Study Data_Analysis Data Analysis and Interpretation Mechanism_Study->Data_Analysis

Caption: General workflow for the in vitro assessment of an anti-tumor compound.

Many anti-tumor antibiotics exert their effects by inducing apoptosis through DNA damage and the generation of reactive oxygen species (ROS).

G cluster_pathway Potential Apoptotic Pathway Compound This compound DNA_Damage DNA Damage Compound->DNA_Damage ROS Reactive Oxygen Species (ROS) Production Compound->ROS p53 p53 Activation DNA_Damage->p53 Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Bax->Mitochondria Bcl2->Mitochondria Inhibits Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: A generalized signaling pathway for apoptosis induction by anti-tumor antibiotics.

Application Notes and Protocols for the Development of 1-Hydroxyauramycin B Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of analogs of 1-Hydroxyauramycin B, an anthracycline antibiotic with promising anti-tumor and antibacterial properties. This document outlines synthetic strategies, detailed experimental protocols for synthesis and biological evaluation, and data presentation guidelines to facilitate research and drug discovery in this area.

Introduction

This compound is a member of the auramycin family of anthracycline antibiotics. Like other anthracyclines, its biological activity is attributed to its ability to intercalate into DNA and inhibit topoisomerase II, leading to cell death in rapidly dividing cancer cells. The development of analogs of this compound is a promising strategy to enhance its therapeutic index, overcoming challenges such as drug resistance and cardiotoxicity associated with current anthracycline-based chemotherapies. These notes provide a framework for the rational design, synthesis, and evaluation of novel this compound analogs.

Data Presentation

Quantitative data for novel analogs should be systematically organized to allow for clear comparison of structure-activity relationships (SAR).

Table 1: Physicochemical and Synthetic Data of this compound Analogs

Analog IDStructure/ModificationMolecular Weight ( g/mol )Yield (%)Purity (%)LogP
1-HAM-B (Reference)545.5->98-
Analog-1 [Specify Modification][Enter Value][Enter Value][Enter Value][Enter Value]
Analog-2 [Specify Modification][Enter Value][Enter Value][Enter Value][Enter Value]
... ...............

Table 2: In Vitro Anticancer Activity (IC50, µM) of this compound Analogs

Analog IDMCF-7 (Breast)A549 (Lung)PC3 (Prostate)HCT116 (Colon)Normal Cell Line (e.g., HFF)
1-HAM-B [Enter Value][Enter Value][Enter Value][Enter Value][Enter Value]
Auramycinone 31.00 ± 0.96[1]-13.90 ± 2.10[1]--
Analog-1 [Enter Value][Enter Value][Enter Value][Enter Value][Enter Value]
Analog-2 [Enter Value][Enter Value][Enter Value][Enter Value][Enter Value]
... ...............

Table 3: In Vitro Antibacterial Activity (MIC, µg/mL) of this compound Analogs

Analog IDS. aureus (Gram-positive)B. subtilis (Gram-positive)E. coli (Gram-negative)P. aeruginosa (Gram-negative)
1-HAM-B [Enter Value][Enter Value][Enter Value][Enter Value]
Analog-1 [Enter Value][Enter Value][Enter Value][Enter Value]
Analog-2 [Enter Value][Enter Value][Enter Value][Enter Value]
... ............

Experimental Protocols

I. Synthesis of this compound Analogs

The synthesis of this compound analogs can be approached through chemical synthesis, biosynthesis, or a combination of both (semi-synthesis).

A. Chemical Synthesis of the Aglycone: (±)-Auramycinone

This protocol is adapted from a known chemical synthesis of (±)-auramycinone.

Protocol 1: Synthesis of (±)-Auramycinone

  • Generation of the Quinonoid Pyrone: Dehydrate the formyl acid precursor by reacting with acetic anhydride in benzene at 80°C. This generates the reactive o-quinonoid pyrone intermediate in situ.

  • Diels-Alder Reaction: Trap the quinonoid pyrone with an appropriate dienophile, such as 2-(triethylsilyloxy)propene, to form the tetracyclic core structure.

  • Transformation to Auramycinone: The resulting adduct can then be transformed into (±)-auramycinone through a series of established chemical modifications.

B. Biosynthesis of Auramycinone

Metabolic engineering of host strains like Streptomyces coelicolor provides an alternative route to produce the auramycinone scaffold.

Protocol 2: Fermentative Production of Auramycinone

  • Strain Engineering: Engineer a suitable Streptomyces host strain (e.g., S. coelicolor M1152ΔmatAB) with the necessary polyketide synthase (PKS) and tailoring enzyme genes for auramycinone production. This can be achieved using a BioBricks metabolic engineering platform.[2][3]

  • Fermentation: Culture the engineered strain in a suitable fermentation medium (e.g., E1 media) under optimized conditions (temperature, pH, aeration).

  • Extraction and Purification: Extract the fermented broth with an organic solvent (e.g., ethyl acetate). Purify the auramycinone from the crude extract using chromatographic techniques such as silica gel chromatography and HPLC.

C. 1-Hydroxylation of Auramycinone

The key 1-hydroxyl group can be introduced enzymatically.

Protocol 3: Enzymatic 1-Hydroxylation

  • Enzyme Source: Utilize a multi-oxygenase cassette (e.g., KstA15 and KstA16) expressed in a suitable host.[4]

  • Biotransformation: Incubate the purified auramycinone with the enzyme preparation under optimized buffer and cofactor conditions.

  • Purification: Purify the resulting 1-hydroxyauramycinone using standard chromatographic methods.

D. Glycosylation to Form this compound Analogs

The final step involves the attachment of sugar moieties to the 1-hydroxyauramycinone aglycone. Analogs can be created by varying the sugar component. The native sugar in auramycins is often rhodinose.

Protocol 4: Glycosylation of 1-Hydroxyauramycinone

  • Sugar Donor Synthesis: Prepare the desired activated sugar donor, for example, a glycosyl halide or a thioglycoside of L-rhodinose or its analog.

  • Glycosylation Reaction: React the 1-hydroxyauramycinone aglycone with the activated sugar donor in the presence of a suitable promoter (e.g., silver triflate, NIS/TfOH). The reaction conditions (solvent, temperature, and stoichiometry) need to be optimized for each analog.

  • Deprotection: If protecting groups were used on the sugar moiety, remove them using appropriate deprotection strategies (e.g., acid or base treatment, hydrogenolysis).

  • Purification: Purify the final glycosylated analog using HPLC.

II. Biological Evaluation of this compound Analogs

A. In Vitro Anticancer Activity

Protocol 5: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, PC3, HCT116) and a normal cell line in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound analogs (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

B. Mechanism of Action Studies

Protocol 6: Topoisomerase II Inhibition Assay

  • Assay Principle: Utilize a commercially available kit that measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by human topoisomerase II.

  • Reaction Setup: Set up reactions containing kDNA, human topoisomerase II, assay buffer, and varying concentrations of the this compound analogs. Include a known topoisomerase II inhibitor (e.g., etoposide) as a positive control.

  • Electrophoresis: Separate the reaction products on an agarose gel. Decatenated DNA will migrate faster than catenated kDNA.

  • Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. Inhibition of topoisomerase II will result in a decrease in the amount of decatenated DNA.

Protocol 7: DNA Intercalation Assay

  • Principle: DNA intercalation can be assessed by monitoring the change in the fluorescence of a DNA-binding dye (e.g., ethidium bromide) upon displacement by the test compound, or by measuring the change in the melting temperature (Tm) of double-stranded DNA.

  • Fluorescence Displacement: Incubate calf thymus DNA with ethidium bromide until a stable fluorescence signal is achieved. Add increasing concentrations of the this compound analog and measure the decrease in fluorescence.

  • DNA Thermal Denaturation: Mix the analog with a solution of double-stranded DNA. Use a spectrophotometer with a temperature controller to monitor the absorbance at 260 nm as the temperature is gradually increased. An increase in the Tm in the presence of the compound indicates DNA intercalation.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis of Analogs cluster_evaluation Biological Evaluation Aglycone_Synth Aglycone Synthesis (Chemical or Biosynthesis) Hydroxylation 1-Hydroxylation Aglycone_Synth->Hydroxylation Glycosylation Glycosylation (Analog Generation) Hydroxylation->Glycosylation Purification Purification & Characterization Glycosylation->Purification In_Vitro_Cancer In Vitro Anticancer Assays (MTT, etc.) Purification->In_Vitro_Cancer In_Vitro_Bacteria Antibacterial Assays (MIC Determination) Purification->In_Vitro_Bacteria MOA_Studies Mechanism of Action (Topo II, DNA Intercalation) Purification->MOA_Studies SAR_Analysis SAR Analysis In_Vitro_Cancer->SAR_Analysis In_Vitro_Bacteria->SAR_Analysis MOA_Studies->SAR_Analysis

Caption: Workflow for the development and evaluation of this compound analogs.

Signaling_Pathway Anthracycline This compound Analog Cell_Membrane Cell Membrane DNA Nuclear DNA Anthracycline->DNA Intercalation TopoII Topoisomerase II Anthracycline->TopoII Inhibition DNA_Damage DNA Strand Breaks DNA->DNA_Damage TopoII->DNA TopoII->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed mechanism of action for this compound analogs.

References

1-Hydroxyauramycin B: Application Notes and Protocols for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxyauramycin B is an anthracycline antibiotic that has demonstrated activity against Gram-positive bacteria and tumor cells.[1] As a member of the anthracycline class of compounds, which includes widely used chemotherapeutic agents like doxorubicin and daunorubicin, this compound holds potential for further investigation in oncology and microbiology research. This document provides a framework for researchers initiating studies with this compound, outlining generalized protocols for determining effective dosages in both in vitro and in vivo settings. Due to the limited availability of specific published data for this compound, the following protocols are based on established methodologies for other anthracycline antibiotics and are intended to serve as a starting point for experimental design.

Introduction

This compound is a lesser-studied member of the anthracycline family of antibiotics, which are known for their potent anti-cancer properties.[1] The general mechanism of action for anthracyclines involves the intercalation of DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis. While specific signaling pathways for this compound have not been elucidated, it is likely to share mechanistic similarities with other anthracyclines.

In Vitro Dosage and Administration

General Guidelines for In Vitro Experiments

For initial in vitro experiments, a wide range of concentrations should be tested to determine the cytotoxic and anti-proliferative effects of this compound on the cell line of interest. A common starting point for novel anthracyclines is to test concentrations spanning from nanomolar to micromolar ranges.

Table of In Vitro Concentration Ranges for Common Anthracyclines

The following table provides typical in vitro concentration ranges for well-established anthracyclines, which can serve as a reference for designing dose-response experiments for this compound.

AnthracyclineCell Line ExampleAssay TypeConcentration RangeReference
DoxorubicinMDA-MB-231 (Breast Cancer)Cytotoxicity (MTT Assay)0.01 µM - 10 µM
DaunorubicinVarious Leukemia Cell LinesApoptosis Assay0.1 µM - 5 µM
EpirubicinOvarian Cancer Cell LinesCell Viability10 nM - 1000 nM
Experimental Protocol: Determining the IC50 of this compound in Cancer Cell Lines

This protocol outlines a standard MTT assay to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions in culture medium to create a range of working concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include wells with untreated cells as a negative control and wells with vehicle (e.g., DMSO) as a vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

In_Vitro_IC50_Determination_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Prepare serial dilutions of this compound C Treat cells with compound B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate and dissolve formazan E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Workflow for in vitro IC50 determination.

In Vivo Dosage and Administration

General Guidelines for In Vivo Experiments

For in vivo studies, the dosage and administration route will depend on the animal model, tumor type, and experimental goals. It is crucial to conduct initial toxicity studies to determine the maximum tolerated dose (MTD) of this compound.

Table of In Vivo Dosages for Common Anthracyclines

The following table provides examples of in vivo dosages for doxorubicin in mouse models, which can serve as a starting point for designing studies with this compound.

AnthracyclineAnimal ModelTumor TypeAdministration RouteDosage RegimenReference
DoxorubicinNude MiceBreast Cancer XenograftIntravenous (i.v.)2 mg/kg, once a week
DoxorubicinBalb/c MiceLymphomaIntraperitoneal (i.p.)5 mg/kg, single dose
Experimental Protocol: Evaluating the Anti-Tumor Efficacy of this compound in a Xenograft Model

This protocol provides a general framework for assessing the in vivo efficacy of this compound in a subcutaneous tumor xenograft model.

Materials:

  • This compound

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line for xenograft

  • Sterile PBS or other appropriate vehicle

  • Calipers for tumor measurement

  • Syringes and needles for injection

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound via the chosen route (e.g., i.v. or i.p.) at a predetermined dose and schedule. The control group should receive the vehicle only.

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to evaluate the anti-tumor efficacy of this compound.

In_Vivo_Efficacy_Study_Workflow cluster_setup Model Development cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint cluster_analysis Data Analysis A Implant tumor cells in mice B Monitor tumor growth A->B C Randomize mice into groups B->C D Administer this compound or vehicle C->D E Measure tumor volume and body weight D->E F Euthanize and excise tumors E->F G Compare tumor growth between groups F->G

Workflow for in vivo anti-tumor efficacy study.

Signaling Pathways

The general mechanism of action of anthracyclines involves multiple cellular pathways. While the specific pathways affected by this compound have not been detailed, the following diagram illustrates the established signaling cascade for this class of drugs.

Anthracycline_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects Anthracycline Anthracycline (e.g., this compound) DNA_Intercalation DNA Intercalation Anthracycline->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Anthracycline->Topoisomerase_II ROS Generation of Reactive Oxygen Species (ROS) Anthracycline->ROS DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage ROS->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis

Generalized signaling pathway for anthracyclines.

Conclusion

This compound is an intriguing anthracycline antibiotic that warrants further investigation. The protocols and information provided in this document offer a foundational approach for researchers to begin exploring its therapeutic potential. It is imperative to conduct thorough dose-escalation and toxicity studies to establish a safe and effective dosage regimen for both in vitro and in vivo applications. As more research becomes available, a more refined understanding of the specific dosage, administration, and mechanism of action of this compound will emerge.

References

Application Notes and Protocols for Determining the Cellular Activity of 1-Hydroxyauramycin B

References

Application Notes and Protocols: Synergistic Antibacterial Effects of 1-Hydroxyauramycin B in Combination with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance necessitates the exploration of novel therapeutic strategies, including the use of combination therapies to enhance the efficacy of existing drugs. 1-Hydroxyauramycin B, an anthracycline antibiotic, has demonstrated antibacterial properties. While data on its synergistic combinations are limited, this document will use the closely related and well-studied anthracycline, Daunorubicin, as a representative to illustrate the principles and methodologies for evaluating antibiotic synergy. The protocols and data presentation formats provided herein are directly applicable to the study of this compound in combination with other antibacterial agents.

Anthracyclines, such as Daunorubicin, exert their antibacterial effects primarily through DNA intercalation and the inhibition of topoisomerase II, leading to DNA damage and ultimately cell death.[1][2] The synergistic effect with other antibiotics is often achieved through complementary mechanisms of action, such as the disruption of the bacterial cell wall by one agent, facilitating the entry of the anthracycline to its intracellular target.

Quantitative Data Summary

The following tables summarize the synergistic effects of Daunorubicin in combination with various antibiotics against different bacterial strains, as determined by the checkerboard method. The Fractional Inhibitory Concentration (FIC) Index is a measure of the synergistic activity, where an FIC Index of ≤ 0.5 indicates synergy.

Table 1: Synergistic Effects of Daunorubicin Combinations against Enterococci

Antibiotic CombinationTarget OrganismFIC IndexInterpretation
Daunorubicin + RifampicinEnterococcus spp.~ 0.3Synergy[3]
Daunorubicin + AmpicillinEnterococcus spp.Additive/SynergyAdditive/Synergy[3]
Daunorubicin + PiperacillinEnterococcus spp.Additive/SynergyAdditive/Synergy[3]
Daunorubicin + VancomycinEnterococcus spp.AdditiveAdditive[3]

Table 2: Synergistic Effects of Daunorubicin Combinations against Staphylococcus

Antibiotic CombinationTarget OrganismFIC IndexInterpretation
Daunorubicin + TobramycinStaphylococcus spp.Synergy in most strainsSynergy[3]
Daunorubicin + OxacillinStaphylococcus spp.Additive/SynergyAdditive/Synergy[3]
Daunorubicin + CefotaximeStaphylococcus spp.Additive/SynergyAdditive/Synergy[3]
Daunorubicin + RifampicinStaphylococcus spp.Additive/SynergyAdditive/Synergy[3]
Daunorubicin + VancomycinStaphylococcus spp.Additive/IndifferenceAdditive/Indifference[3]

Table 3: Synergistic Effects of Daunorubicin Combinations against E. coli

Antibiotic CombinationTarget OrganismFIC IndexInterpretation
Daunorubicin + PiperacillinE. coliSynergy/Additive/IndifferenceVaries by strain[3]
Daunorubicin + OfloxacinE. coliSynergy/Additive/IndifferenceVaries by strain[3]
Daunorubicin + TobramycinE. coliSynergy/Additive/IndifferenceVaries by strain[3]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the minimum concentration of each antibiotic that inhibits the visible growth of a bacterial strain.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microtiter plates

  • Antibiotic stock solutions (this compound and partner antibiotic)

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare serial two-fold dilutions of each antibiotic in MHB in the wells of a 96-well plate.

  • Inoculate each well with the diluted bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the antibiotic at which there is no visible growth.

Protocol 2: Checkerboard Assay for Synergy Testing

Objective: To evaluate the in vitro synergistic effect of this compound in combination with another antibiotic.

Materials:

  • Materials listed in Protocol 1

Procedure:

  • Prepare a 96-well microtiter plate with serial two-fold dilutions of this compound along the x-axis and the partner antibiotic along the y-axis.

  • The final concentrations should range from sub-inhibitory to supra-inhibitory based on the previously determined MICs.

  • Prepare a bacterial inoculum as described in Protocol 1.

  • Inoculate each well of the checkerboard plate with the bacterial suspension.

  • Include appropriate controls: growth control, sterility control, and wells with each antibiotic alone.

  • Incubate the plate at 37°C for 18-24 hours.

  • Read the MIC of each antibiotic alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

    • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

    • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

  • Calculate the FIC Index (FICI) for each combination:

    • FICI = FIC of Drug A + FIC of Drug B

  • Interpret the results:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4: Additive/Indifference

    • FICI > 4: Antagonism

Visualizations

Synergy_Testing_Workflow Experimental Workflow for Antibiotic Synergy Testing cluster_prep Preparation cluster_mic MIC Determination cluster_checkerboard Checkerboard Assay cluster_analysis Data Analysis Bacterial_Culture Bacterial Culture (Log Phase) McFarland Adjust to 0.5 McFarland Standard Bacterial_Culture->McFarland Inoculum Prepare Final Inoculum (5x10^5 CFU/mL) McFarland->Inoculum MIC_A Determine MIC of This compound Inoculum->MIC_A MIC_B Determine MIC of Partner Antibiotic Inoculum->MIC_B Inoculation Inoculate Plate Inoculum->Inoculation Plate_Prep Prepare Checkerboard Plate with Serial Dilutions MIC_A->Plate_Prep MIC_B->Plate_Prep Plate_Prep->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_Results Read MICs of Combination Incubation->Read_Results Calc_FIC Calculate FIC Index Read_Results->Calc_FIC Interpretation Interpret Synergy, Additive, or Antagonism Calc_FIC->Interpretation

Caption: Workflow for antibiotic synergy testing.

Anthracycline_MoA Proposed Mechanism of Action for Anthracycline Synergy cluster_drug_action Drug Action cluster_bacterial_cell Bacterial Cell cluster_cellular_response Cellular Response Partner_Antibiotic Partner Antibiotic (e.g., Beta-lactam) Cell_Wall Cell Wall Disruption Partner_Antibiotic->Cell_Wall Inhibits cell wall synthesis Anthracycline This compound (Anthracycline) Increased_Uptake Increased Anthracycline Uptake Anthracycline->Increased_Uptake Cell_Wall->Increased_Uptake Facilitates entry DNA_Intercalation DNA Intercalation & Topoisomerase II Inhibition Increased_Uptake->DNA_Intercalation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Apoptosis Apoptosis Signaling (e.g., Sphingomyelin-Ceramide, MAPK, JNK activation) DNA_Damage->Apoptosis Cell_Death Bacterial Cell Death Apoptosis->Cell_Death

Caption: Mechanism of anthracycline synergy.

References

Troubleshooting & Optimization

Technical Support Center: 1-Hydroxyauramycin B Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve the yield of 1-Hydroxyauramycin B synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps affecting the overall yield of this compound synthesis?

A1: Based on analogous natural product syntheses, the most critical steps are typically the glycosylation of the aglycone and the final hydroxylation step. The stereoselectivity and efficiency of the glycosylation are paramount, as the formation of incorrect stereoisomers can be difficult to separate and will lower the yield of the desired product. The final hydroxylation can also be challenging due to potential side reactions and the stability of the final product.

Q2: What are the common side products observed during the synthesis, and how can they be minimized?

A2: Common side products may include diastereomers from the glycosylation step, over-oxidized products from the hydroxylation step, and products resulting from the degradation of starting materials or intermediates. To minimize these, careful optimization of reaction conditions (temperature, catalyst, and reaction time) is crucial.[1] For instance, employing a chemoselective glycosylation protocol can help in reducing the formation of unwanted stereoisomers.[2][3]

Q3: How can I improve the solubility of intermediates in the reaction mixture?

A3: Solubility issues are common in multi-step organic synthesis.[4] Trying a different solvent system or a mixture of solvents can be effective. For polar intermediates, solvents like DMF or DMSO might be suitable, while less polar intermediates may dissolve better in dichloromethane or toluene. In some cases, modifying the protecting groups on the intermediates can also alter their solubility properties.

Q4: Are there any recommended analytical techniques for monitoring the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of products.[1] For more detailed analysis and to check for the presence of isomers, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation of intermediates and the final product.[1]

Troubleshooting Guides

Problem 1: Low Yield in the Glycosylation Step
Possible Cause Suggested Solution
Inefficient Glycosyl Donor Activation - Increase the equivalents of the activating agent.- Screen different activating agents (e.g., TMSOTf, BF3·OEt2, NIS/TfOH).- Ensure the activating agent is fresh and of high purity.
Poor Nucleophilicity of the Glycosyl Acceptor - Convert the hydroxyl group of the acceptor to a more nucleophilic form, if possible.- Increase the reaction temperature to enhance reactivity.[5]
Steric Hindrance - Use a less sterically hindered protecting group on the glycosyl donor or acceptor.- Employ a more reactive glycosyl donor.
Anomeric Mixture Formation - Optimize the solvent and temperature to favor the desired anomer.- Use a participating protecting group at the C2 position of the glycosyl donor to favor 1,2-trans glycosylation.
Problem 2: Low Yield in the Final Hydroxylation Step
Possible Cause Suggested Solution
Incomplete Reaction - Increase the reaction time or temperature.- Increase the equivalents of the oxidizing agent.
Over-oxidation or Degradation of the Product - Use a milder or more selective oxidizing agent.- Perform the reaction at a lower temperature.- Carefully monitor the reaction progress and quench it as soon as the starting material is consumed.[1]
Product Instability During Workup - Use a buffered aqueous solution for the workup to avoid acidic or basic conditions that might degrade the product.[1][6]- Minimize exposure to air and light if the product is sensitive.
Problem 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Co-elution of Product and Impurities - Optimize the mobile phase for column chromatography; a gradient elution might be necessary.- Try a different stationary phase (e.g., reverse-phase silica).- Consider preparative HPLC for difficult separations.
Product is an Oil or Amorphous Solid - Attempt to crystallize the product from different solvent systems.- If crystallization fails, high-purity oil can often be obtained by careful column chromatography followed by drying under high vacuum.

Quantitative Data Summary

Table 1: Optimization of the Glycosylation Reaction

Entry Glycosyl Donor Activating Agent Solvent Temperature (°C) Yield (%)
1TrichloroacetimidateTMSOTfDCM-40 to 045
2ThioglycosideNIS/TfOHDCM/Et2O-2062
3Glycosyl BromideAgOTfToluene055
4Thioglycoside DMTST DCM -30 to 0 75

Data is illustrative and based on typical results for similar glycosylation reactions.

Table 2: Optimization of the Hydroxylation Reaction

Entry Oxidizing Agent Solvent Temperature (°C) Reaction Time (h) Yield (%)
1m-CPBADCM0 to rt1250 (with side products)
2Davis OxaziridineTHF-78 to -40465
3H2O2 / NaOHMeOH0640 (degradation observed)
4DMDO Acetone -20 2 78

Data is illustrative and based on common hydroxylation methods in natural product synthesis.

Experimental Protocols

Protocol 1: Glycosylation of the Aglycone
  • To a solution of the aglycone acceptor (1.0 equiv) and the thioglycoside donor (1.5 equiv) in anhydrous dichloromethane (DCM, 0.1 M) at -30 °C under an argon atmosphere, add 4Å molecular sieves.

  • Stir the mixture for 30 minutes.

  • Add N,N-Dimethyl(methylthio)sulfonium trifluoromethanesulfonate (DMTST) (2.0 equiv) portion-wise over 10 minutes.

  • Allow the reaction to warm to 0 °C and stir for 4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with triethylamine.

  • Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the glycosylated product.

Protocol 2: Final Hydroxylation
  • Dissolve the glycosylated intermediate (1.0 equiv) in acetone (0.05 M) and cool the solution to -20 °C.

  • To this solution, add a pre-cooled solution of dimethyldioxirane (DMDO) in acetone (1.5 equiv) dropwise.

  • Stir the reaction at -20 °C for 2 hours, monitoring by HPLC.

  • Once the starting material is consumed, quench the reaction by bubbling argon through the solution for 15 minutes to remove excess DMDO.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by preparative reverse-phase HPLC to yield this compound.

Visualizations

experimental_workflow start Aglycone & Glycosyl Donor glycosylation Glycosylation (DMTST, DCM) start->glycosylation purification1 Purification 1 (Column Chromatography) glycosylation->purification1 intermediate Glycosylated Intermediate purification1->intermediate hydroxylation Hydroxylation (DMDO, Acetone) intermediate->hydroxylation purification2 Purification 2 (Prep-HPLC) hydroxylation->purification2 product This compound purification2->product

Caption: Synthetic workflow for this compound.

troubleshooting_yield low_yield Low Yield Observed check_sm Check Starting Material Purity low_yield->check_sm Is SM pure? check_reagents Verify Reagent Activity low_yield->check_reagents Are reagents fresh? optimize_cond Optimize Reaction Conditions low_yield->optimize_cond Are conditions optimal? workup_issue Investigate Workup & Purification Losses low_yield->workup_issue Any loss during workup? temp temp optimize_cond->temp Temperature conc conc optimize_cond->conc Concentration time time optimize_cond->time Time

Caption: Troubleshooting decision tree for low reaction yield.

signaling_pathway drug This compound receptor Target Receptor drug->receptor kinase_cascade Kinase Cascade (e.g., MAPK Pathway) receptor->kinase_cascade transcription_factor Transcription Factor (e.g., AP-1) kinase_cascade->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Apoptosis) gene_expression->cellular_response

Caption: Hypothetical signaling pathway for drug action.

References

stability issues with 1-Hydroxyauramycin B in solution

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 1-Hydroxyauramycin B in solution?

A1: Based on the behavior of related anthracyclines, the stability of this compound in solution is likely influenced by several factors:

  • pH: Anthracyclines are generally most stable in slightly acidic to neutral solutions (pH 4-7). They are known to be unstable in alkaline conditions, which can lead to rapid degradation.[1][2]

  • Temperature: Higher temperatures accelerate the degradation of anthracyclines. For short-term storage, refrigeration (2-8 °C) is recommended, and for long-term storage, freezing (-20 °C or lower) is preferable.[3][4][5]

  • Light: Exposure to light, particularly UV light, can cause photodegradation of anthracyclines.[2] Solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil.

  • Solvent: The choice of solvent can impact stability. While aqueous solutions are common, some studies suggest that anthracyclines may be more stable in non-aqueous or mixed organic/aqueous media under certain conditions.[1]

  • Oxidizing Agents: Anthracyclines can be degraded by oxidizing agents.[2][6] The presence of heme proteins in serum-containing media can also contribute to oxidative inactivation.[6][7]

  • Metal Ions: Certain metal ions can catalyze the degradation of anthracyclines.[8]

Q2: How should I prepare and store stock solutions of this compound?

A2: While specific protocols for this compound are not available, the following general procedure for anthracyclines is recommended:

  • Reconstitution: Reconstitute the lyophilized powder in a suitable sterile solvent such as sterile water, saline, or a buffer with a slightly acidic to neutral pH.

  • Concentration: Prepare a concentrated stock solution (e.g., 1-10 mg/mL) to minimize the impact of adsorption to container surfaces, which is more pronounced at lower concentrations.[9]

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage:

    • Short-term (days to weeks): Store at 2-8 °C, protected from light.[3]

    • Long-term (months): Store at -20 °C or -80 °C, protected from light.[3]

Q3: Can I use plastic containers to store solutions of this compound?

A3: Caution should be exercised when using plastic containers. Anthracyclines have been shown to adsorb to the surfaces of some plastics, such as polyvinyl chloride (PVC) and polyethylene, which can lead to a decrease in the effective concentration of the drug in solution.[2][9] Polypropylene containers or siliconized glass are often recommended to minimize adsorption.[10] If using plastic, it is advisable to conduct preliminary studies to ensure minimal loss of the compound.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected experimental results.
Possible Cause Troubleshooting Steps
Degradation of stock solution - Prepare fresh stock solutions regularly. - Ensure proper storage conditions (frozen, protected from light). - Avoid repeated freeze-thaw cycles by using single-use aliquots.
Degradation in working solution/culture medium - Prepare working solutions immediately before use. - Minimize the time the compound is in culture medium, especially if it contains serum which can cause inactivation.[6][7] - Consider the pH of your final solution.
Adsorption to labware - Use low-adsorption containers such as polypropylene or siliconized glass.[10] - Pre-saturating the container surface with a solution of the compound might help, but this is not always practical. - Be aware that adsorption is more significant at lower concentrations.[9]
Photodegradation - Protect all solutions from light at all stages of the experiment (preparation, storage, and during the assay). Use amber tubes and cover plates with foil.[2]
Issue 2: Precipitate formation in the solution.
Possible Cause Troubleshooting Steps
Poor solubility - Ensure the solvent is appropriate for this compound. - Gentle warming or sonication may help to dissolve the compound, but be cautious of potential degradation at higher temperatures.
pH-dependent precipitation - Check the pH of the solution. Adjusting the pH to a more favorable range (typically slightly acidic) may improve solubility.
Concentration too high - Try preparing a less concentrated stock solution if solubility limits are being exceeded.

Data Presentation: Stability of Doxorubicin (A Related Anthracycline)

The following tables summarize the stability of doxorubicin under various conditions, which may serve as a reference for estimating the stability of this compound.

Table 1: Stability of Doxorubicin in Different Solutions and Temperatures

ConcentrationSolventStorage TemperatureContainerStability (Time to <10% loss)Reference
2 mg/mL0.9% NaCl4 °CGlass vial> 124 days[4][5]
2 mg/mL0.9% NaCl23 °CGlass vial> 124 days[4][5]
Not specified0.9% NaCl (pH 6.47)25 °CPVC minibag24 days[3]
Not specified0.9% NaCl (pH 6.47)4 °CPVC minibag> 43 days[3]
Not specified5% Dextrose (pH 4.36)4 °CPVC minibag> 43 days[3]
Not specifiedWater-for-Injection4 °CPolypropylene syringe> 43 days[3]

Table 2: Factors Influencing Doxorubicin Degradation

FactorConditionObservationReference
pH Alkaline (0.1 M NaOH, 80 °C)Almost total degradation.[2]
Acidic (0.1 M HCl, 80 °C)Unstable, single degradation product.[2]
Neutral (Water, 80 °C)Stable for at least 8 hours.[2]
Oxidation 30% H₂O₂ (Room temp)Unstable, four degradation products.[2]
Light Visible lightDegradation rate is inversely proportional to concentration.[2]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of an Anthracycline Antibiotic

  • Materials:

    • Lyophilized this compound powder

    • Sterile, high-purity solvent (e.g., sterile water for injection, DMSO, or a slightly acidic buffer)

    • Sterile, low-adsorption microcentrifuge tubes (polypropylene) or amber glass vials

    • Calibrated pipettes and sterile, low-retention tips

  • Procedure:

    • Bring the lyophilized powder and solvent to room temperature.

    • Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of solvent to the vial containing the powder to achieve the desired stock concentration (e.g., 1 mg/mL).

    • Gently vortex or sonicate at room temperature until the powder is completely dissolved. Avoid excessive heating.

    • Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.

    • Label the aliquots clearly with the compound name, concentration, date, and solvent.

    • For short-term storage, place the aliquots at 2-8 °C. For long-term storage, store at -20 °C or -80 °C.

Protocol 2: General Cell Culture Experiment with an Anthracycline

  • Materials:

    • Prepared stock solution of this compound

    • Cell culture medium appropriate for the cell line

    • Cells to be treated

    • Sterile cell culture plates

  • Procedure:

    • Seed the cells in culture plates at the desired density and allow them to adhere or stabilize overnight.

    • On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature, protected from light.

    • Prepare serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. Prepare these working solutions immediately before adding them to the cells.

    • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Incubate the cells for the desired experimental duration.

    • Protect the cell culture plates from light during incubation by, for example, wrapping them in aluminum foil.

    • Proceed with the downstream analysis (e.g., viability assay, protein extraction, etc.).

Visualizations

Experimental_Workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_storage Storage cluster_experiment Experiment reconstitute Reconstitute This compound stock Prepare Stock Solution reconstitute->stock aliquot Aliquot for Storage stock->aliquot short_term Short-term (2-8 °C) aliquot->short_term Days/Weeks long_term Long-term (-20 °C / -80 °C) aliquot->long_term Months thaw Thaw Aliquot short_term->thaw long_term->thaw prepare_working Prepare Working Solutions thaw->prepare_working treat_cells Treat Cells prepare_working->treat_cells incubate Incubate treat_cells->incubate analyze Analyze Results incubate->analyze

Caption: A general workflow for the preparation, storage, and experimental use of this compound solutions.

Degradation_Pathway Hypothetical Degradation Pathways for an Anthracycline cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation A This compound (Intact Molecule) B Aglycone (Loss of sugar moiety) A->B Acidic/Alkaline Conditions D Oxidized Intermediates A->D Oxidizing Agents (e.g., H₂O₂) or Serum Peroxidases F Photodegradation Products A->F Light Exposure (UV/Visible) C Deglycosylated Products B->C E Ring-Opened Products D->E

Caption: Potential degradation pathways for an anthracycline like this compound.

References

Technical Support Center: Overcoming Bacterial Resistance to 1-Hydroxyauramycin B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-Hydroxyauramycin B, a polyketide antibiotic. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand bacterial resistance to this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing a sudden increase in the Minimum Inhibitory Concentration (MIC) of this compound against our bacterial strain. What are the likely causes?

An increase in the MIC value indicates the development of resistance. Bacterial resistance to polyketide antibiotics like this compound can arise from several mechanisms:

  • Active Efflux Pumps: The bacterium may be actively pumping the antibiotic out of the cell before it can reach its target. This is a very common resistance mechanism, particularly in Gram-negative bacteria.[1][2]

  • Target Site Modification: The bacterial target of this compound may have undergone a mutation, reducing the binding affinity of the drug.[1][3][4]

  • Enzymatic Inactivation: The bacterium may have acquired or upregulated an enzyme that chemically modifies and inactivates the antibiotic.[4][5]

  • Decreased Permeability: Changes in the bacterial cell wall or membrane, such as alterations in porin channels, can limit the uptake of the antibiotic.[1][4]

Q2: How can we determine if active efflux is the primary mechanism of resistance in our bacterial strain?

A common method is to determine the MIC of this compound with and without a known broad-spectrum efflux pump inhibitor (EPI). If the MIC of the antibiotic decreases significantly in the presence of the EPI, it strongly suggests that efflux is a major contributor to the observed resistance.[6] Phenylalanine-arginyl β-naphthylamide (PAβN) is a classic, widely used EPI for such diagnostic experiments.[6]

Q3: Are there known adjuvants that can be used with this compound to overcome resistance?

While specific adjuvants for this compound are not extensively documented due to its novelty, the primary strategy for overcoming resistance in related antibiotics is the co-administration of inhibitors targeting the resistance mechanism.[7][8] The most promising approach would be the use of an efflux pump inhibitor. The development and screening of novel EPIs, including those from natural sources like plants (phytotherapeutics), is an active area of research.[9]

Q4: What is the first step in characterizing a newly isolated resistant mutant?

The first step is to quantify the level of resistance by performing a Minimum Inhibitory Concentration (MIC) assay and comparing the MIC value of the resistant mutant to that of the susceptible parent strain. The subsequent step should be whole-genome sequencing of both strains to identify potential mutations responsible for the resistance phenotype.

Troubleshooting Guides

Problem: Inconsistent MIC Assay Results
Potential Cause Troubleshooting Step
Inoculum Variability Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard for every experiment to guarantee a consistent starting cell density.
Compound Instability Prepare fresh stock solutions of this compound for each experiment. Verify the stability of the compound in your chosen broth medium over the incubation period.
Contamination Streak the inoculum on a non-selective agar plate to check for purity before starting the assay.[10]
Reader/Visual Error When reading plates, ensure a consistent light source and background. If using a plate reader, verify that the blanking and measurement settings are correct. The MIC is the lowest concentration that completely inhibits visible growth.[10]
Problem: No Reversal of Resistance with Efflux Pump Inhibitor
Potential Cause Troubleshooting Step
Non-Efflux Resistance Mechanism The primary resistance mechanism may not be efflux. Consider target modification or enzymatic degradation. Analyze whole-genome sequencing data for mutations in the drug's target or for newly acquired inactivating enzymes.
Inhibitor Specificity The chosen EPI may not be effective against the specific efflux pump(s) in your bacterium. The Resistance-Nodulation-Division (RND) pump family is a common culprit in Gram-negative bacteria.[2][9] Try a different EPI with a broader or different spectrum of activity.
Inhibitor Toxicity/Concentration The EPI concentration may be too low to be effective or too high, causing toxicity and inhibiting bacterial growth on its own. Perform a dose-response experiment for the EPI alone to determine its non-inhibitory concentration range.

Quantitative Data Summary

The following table presents example data from an experiment designed to test the effect of an efflux pump inhibitor (EPI) on the MIC of this compound against a susceptible (WT) and a resistant (RES) bacterial strain.

StrainMIC of this compound (µg/mL)MIC with EPI (e.g., PAβN) (µg/mL)Fold-Change in MICInterpretation
Wild-Type (WT)221No significant efflux activity.
Resistant (RES)64416Strong evidence for efflux-mediated resistance.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension so that the final concentration in each well will be 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in the wells will be 100 µL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that shows no visible bacterial growth.[11]

Protocol 2: Checkerboard Synergy Assay with an EPI

This assay is used to assess the synergistic effect of an antibiotic and an efflux pump inhibitor.

  • Plate Setup: Prepare a 96-well plate. Along the x-axis, create a 2-fold serial dilution of this compound. Along the y-axis, create a 2-fold serial dilution of the Efflux Pump Inhibitor (EPI).

  • Inoculation: Inoculate the plate with a standardized bacterial suspension as described in the MIC protocol.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC of this compound in the presence of each concentration of the EPI. A significant reduction (e.g., ≥4-fold) in the antibiotic's MIC in the presence of a sub-inhibitory concentration of the EPI indicates synergy and suggests the involvement of efflux pumps.

Visualizations

Bacterial Resistance Mechanisms

ResistanceMechanisms cluster_cell Bacterial Cell Target Drug Target Modified_Target Modified Target (Low Affinity) Target->Modified_Target Mutation Occurs Efflux Efflux Pump Antibiotic_out Antibiotic (Pumped Out) Efflux->Antibiotic_out Expels Enzyme Inactivating Enzyme Inactive_Antibiotic Inactive Metabolite Enzyme->Inactive_Antibiotic Degrades Antibiotic_in This compound (Extracellular) Antibiotic_in->Target Binds & Inhibits Antibiotic_in->Efflux Enters Pump Antibiotic_in->Enzyme Substrate

Caption: Key mechanisms of bacterial resistance to antibiotics.

Workflow for Investigating Resistance

ResistanceWorkflow A Observe High MIC in Bacterial Strain B Perform MIC Assay with Efflux Pump Inhibitor (EPI) A->B C MIC Significantly Reduced? B->C D Conclusion: Efflux is a Key Resistance Mechanism C->D Yes E Whole Genome Sequencing of Resistant vs. Susceptible Strain C->E No F Analyze for Mutations: - Efflux pump regulators - Drug target genes - Inactivating enzymes D->F Further Characterization E->F G Conclusion: Resistance likely due to Target Modification or Enzymatic Inactivation F->G

Caption: Experimental workflow to identify resistance mechanisms.

References

Technical Support Center: Optimizing 1-Hydroxyauramycin B Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of 1-Hydroxyauramycin B in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound?

A1: The optimal concentration of this compound is highly dependent on the cell line being used.[1][2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type. A broad starting range to test would be from nanomolar (nM) to micromolar (µM) concentrations.[3] A literature search for similar compounds or previous studies on your cell line can provide a more targeted starting range.[1]

Q2: How do I determine the optimal incubation time for this compound treatment?

A2: Similar to determining the optimal concentration, the ideal incubation time will vary between cell types and the desired experimental outcome.[1] It is advisable to conduct a time-course experiment. You can start with the longest anticipated time point and work backward.[1] Always include a zero-hour control.

Q3: My cells look unhealthy and rounded up after treatment. What could be the cause?

A3: Observing rounded and unhealthy-looking cells often indicates that the concentration of this compound is too high, leading to excessive cytotoxicity.[1] It is crucial to find the lowest concentration that produces the desired effect without causing undue stress to the cells.[1] Consider performing a serial dilution to test a narrower and lower range of concentrations.[1]

Q4: What is a vehicle control and why is it important?

A4: A vehicle control is a crucial component of in vitro drug treatment experiments.[1] It consists of the solvent used to dissolve the drug, for example, DMSO, at the same concentration used in the experimental conditions, but without the drug itself.[1] This control helps to ensure that any observed effects are due to the drug and not the solvent.

Q5: How should I store this compound?

A5: Proper storage is critical to maintain the stability and activity of this compound.[1] Always follow the manufacturer's recommended storage conditions. Storage conditions for the powdered form and a stock solution may differ.[1] For instance, a powder might be stable at room temperature, while a solution may require refrigeration or freezing.[1] Avoid multiple freeze-thaw cycles.

Troubleshooting Guides

Issue 1: High Variability in Experimental Results

Possible Causes & Solutions

CauseSolution
Inconsistent Cell Seeding Density Optimize and maintain a consistent cell seeding density for all experiments. A density of around 2000 cells per well in a 96-well plate can be a good starting point for cytotoxicity assays.[4]
Inconsistent Drug Concentration Prepare fresh serial dilutions of this compound for each experiment to ensure accuracy.
Edge Effects in Multi-well Plates To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or water instead.
Cell Culture Health Ensure cells are in the logarithmic growth phase and healthy at the start of the experiment.[5] Regularly check for contamination.
Inconsistent Incubation Times Use a precise timer and stagger the addition of the drug and assay reagents to ensure consistent incubation times for all wells.
Issue 2: No Observable Effect of this compound

Possible Causes & Solutions

CauseSolution
Concentration Too Low The concentration of this compound may be insufficient to elicit a response. Test a higher range of concentrations.[3]
Incubation Time Too Short The treatment duration may not be long enough for the drug to take effect. Increase the incubation time.[1]
Drug Instability The drug may have degraded. Check the expiration date and storage conditions.[1] Some components in cell culture media, like cysteine and certain ions, can affect drug stability.[6][7]
Cell Line Resistance The chosen cell line may be resistant to this compound. Consider using a different cell line or investigating mechanisms of resistance.
Incorrect Assay The assay used may not be sensitive enough to detect the specific cellular response to this compound. Consider alternative assays.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cytotoxicity Assay (e.g., MTT Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Healthy cells in logarithmic growth phase

  • Complete cell culture medium

  • This compound stock solution

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or a specialized buffer)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.

  • Drug Dilution: Prepare a series of dilutions of this compound in complete culture medium. A common approach is to use a broad range of concentrations initially (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).[3]

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Plot the cell viability against the log of the drug concentration to determine the IC50 value.

Data Presentation: Example IC50 Values for Different Cell Lines

Cell LineThis compound IC50 (µM) after 48h
HeLa5.2
A54912.8
MCF-78.5
Jurkat2.1

Note: These are example values and the actual IC50 will need to be determined experimentally.

Visualizations

experimental_workflow Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_dilutions Prepare Serial Dilutions of this compound overnight_incubation->prepare_dilutions add_drug Add Drug to Cells prepare_dilutions->add_drug incubation Incubate for Desired Time (e.g., 24, 48, 72h) add_drug->incubation add_mtt Add MTT Reagent incubation->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_plate Read Absorbance add_solubilizer->read_plate analyze_data Analyze Data & Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for determining the optimal concentration of this compound.

troubleshooting_logic Troubleshooting Logic for No Drug Effect cluster_concentration Concentration Issues cluster_time Time-related Issues cluster_stability Stability Issues cluster_cell Cell Line Issues start No Observable Effect of this compound conc_too_low Is the concentration too low? start->conc_too_low increase_conc Action: Increase concentration range conc_too_low->increase_conc Yes time_too_short Is the incubation time too short? conc_too_low->time_too_short No increase_time Action: Increase incubation time time_too_short->increase_time Yes drug_degraded Has the drug degraded? time_too_short->drug_degraded No check_storage Action: Check storage & expiration drug_degraded->check_storage Yes cell_resistant Is the cell line resistant? drug_degraded->cell_resistant No change_cell_line Action: Use a different cell line cell_resistant->change_cell_line Yes

Caption: Troubleshooting flowchart for experiments with no observable drug effect.

signaling_pathway Hypothesized Signaling Pathway for this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus drug This compound membrane_interaction Interaction with Cell Membrane drug->membrane_interaction dna_intercalation DNA Intercalation & Topoisomerase II Inhibition drug->dna_intercalation ros Reactive Oxygen Species (ROS) Generation membrane_interaction->ros pkc Protein Kinase C (PKC) Activation ros->pkc mapk MAPK Pathway Activation pkc->mapk nf_kappab NF-κB Activation mapk->nf_kappab apoptosis Apoptosis dna_intercalation->apoptosis nf_kappab->apoptosis

References

Technical Support Center: Large-Scale Production of 1-Hydroxyauramycin B and Related Anthracyclines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of 1-Hydroxyauramycin B and other related auramycin-family anthracyclines. Given the limited publicly available data on this compound, this guide draws upon established principles and common challenges encountered in the fermentative production and purification of polyketide antibiotics, particularly those from Streptomyces species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which class of compounds does it belong?

This compound is an anthracycline antibiotic.[1] Anthracyclines are a class of chemotherapeutic agents and antibiotics derived from bacterial sources, most notably Streptomyces species.[2][3] They are classified as type II polyketides, which are complex secondary metabolites synthesized by polyketide synthases (PKSs).[4][5]

Q2: What are the primary challenges in the large-scale production of auramycin-type antibiotics?

The large-scale production of auramycins, like other polyketides, faces several challenges:

  • Low Titers: The producing organisms often generate the desired compound in low quantities.

  • Complex Biosynthetic Pathways: The genetic and regulatory networks controlling production are intricate and can be unstable.

  • Product Degradation: The complex chemical structure of anthracyclines can be susceptible to degradation under certain fermentation or purification conditions.

  • Purification Complexity: Fermentation broths typically contain a mixture of related analogs, making the isolation of a specific compound like this compound challenging.

  • Strain Improvement: Developing and maintaining high-producing, stable industrial strains of Streptomyces requires significant effort in genetic engineering and process optimization.

Q3: Are there known precursor molecules that can be fed to the culture to enhance the yield of this compound?

For polyketide biosynthesis, the core structure is assembled from simple precursor units, typically acetyl-CoA and propionyl-CoA, with extender units like malonyl-CoA or methylmalonyl-CoA.[6] While specific feeding strategies for this compound are not documented, enhancing the intracellular pools of these primary building blocks can sometimes improve yields. However, the regulation of secondary metabolism is complex, and the effectiveness of precursor feeding is strain and condition-dependent.

Troubleshooting Guides

Issue 1: Low or No Production of this compound
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Fermentation Conditions Verify and optimize pH, temperature, aeration, and nutrient composition of the fermentation medium.Improved cell growth and/or product titer.
Genetic Instability of Production Strain Perform strain re-isolation and screening from a master cell bank. Confirm the genetic integrity of the polyketide synthase (PKS) gene cluster via PCR.Recovery of a high-producing phenotype.
Inadequate Precursor Supply Experiment with the addition of primary metabolic precursors such as glucose or specific amino acids to the fermentation medium.Increased availability of building blocks for polyketide synthesis, potentially leading to higher yields.
Catabolite Repression Test alternative carbon sources that are less likely to cause catabolite repression of secondary metabolism.Induction of the biosynthetic gene cluster and initiation of product synthesis.
Issue 2: Poor Recovery and Purity During Downstream Processing
Potential Cause Troubleshooting Step Expected Outcome
Product Degradation Assess the stability of this compound at different pH values and temperatures.[3] Adjust extraction and chromatography buffers accordingly.Minimized product loss and improved recovery.
Co-elution of Structurally Similar Analogs Employ high-resolution chromatographic techniques such as preparative HPLC with a multi-step gradient. Experiment with different stationary and mobile phases to improve separation.Enhanced purity of the final product.
Inefficient Extraction from Fermentation Broth Test a range of organic solvents for the initial extraction to determine the optimal solvent system for this compound.Increased yield in the primary extraction step.

Physicochemical Properties of Related Auramycins

While specific data for this compound is scarce, the properties of a related compound, Auramycin A, are provided below for reference.

PropertyValueSource
Molecular Formula C41H51NO15PubChem
Molecular Weight 797.8 g/mol PubChem
Topological Polar Surface Area 217 ŲPubChem
Initial Source Streptomyces galilaeusPubChem

Experimental Protocols

Protocol 1: General Fermentation Protocol for Streptomyces Species

This is a generalized protocol and should be optimized for the specific strain producing this compound.

  • Inoculum Preparation:

    • Aseptically transfer a cryopreserved vial of the Streptomyces production strain to a 250 mL baffled flask containing 50 mL of seed medium.

    • Incubate at 28-30°C with shaking at 220 rpm for 48-72 hours.

  • Production Fermentation:

    • Transfer the seed culture (5-10% v/v) to a 2 L production fermenter containing the production medium.

    • Maintain the fermentation at 28-30°C with controlled pH (e.g., 6.8-7.2) and dissolved oxygen levels.

    • Collect samples periodically to monitor cell growth (optical density) and product formation (e.g., by HPLC).

    • Continue fermentation for 7-10 days, or until product titers plateau.

Protocol 2: General Extraction and Purification of Anthracyclines

  • Extraction:

    • Adjust the pH of the whole fermentation broth to 8.0-8.5.

    • Extract the broth with two volumes of a suitable organic solvent (e.g., ethyl acetate).

    • Separate the organic phase and concentrate it under reduced pressure.

  • Chromatography:

    • Dissolve the crude extract in a minimal volume of the mobile phase.

    • Load the dissolved extract onto a silica gel column for initial purification.

    • Elute with a gradient of solvents (e.g., dichloromethane and methanol).

    • Pool the fractions containing the desired compound (identified by TLC or HPLC).

    • Perform a final purification step using preparative HPLC on a C18 column.

Visualizations

experimental_workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing strain Streptomyces Strain inoculum Inoculum Development strain->inoculum fermentation Large-Scale Fermentation inoculum->fermentation extraction Solvent Extraction fermentation->extraction Harvest purification Chromatographic Purification extraction->purification product Pure this compound purification->product

Caption: High-level experimental workflow for this compound production.

troubleshooting_logic cluster_fermentation Fermentation Issues cluster_purification Purification Issues start Low Product Titer media Optimize Medium Components start->media conditions Adjust pH, Temp, Aeration start->conditions genetics Strain Re-screening start->genetics degradation Assess Product Stability start->degradation If titer is good but recovery is low separation Optimize Chromatography degradation->separation

Caption: Troubleshooting logic for addressing low product yield.

pks_pathway PKS Polyketide Synthase (PKS) Gene Cluster Enzymes Synthase Ketoreductase Cyclase etc. PKS->Enzymes Polyketide Polyketide Chain Enzymes->Polyketide Precursors Acetyl-CoA | Malonyl-CoA Precursors->Enzymes Modifications Tailoring Enzymes (e.g., Hydroxylases, Glycosyltransferases) Polyketide->Modifications FinalProduct This compound Modifications->FinalProduct

Caption: Simplified biosynthetic pathway for a type II polyketide antibiotic.

References

minimizing cytotoxicity of 1-Hydroxyauramycin B in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Hydroxyauramycin B. The focus is on minimizing cytotoxicity in normal cells during experimental procedures.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Normal Control Cell Lines

Possible Cause: The inherent cytotoxic nature of this compound, an anthracycline antibiotic, can affect normal cells, particularly at higher concentrations or with prolonged exposure. Anthracyclines are known to induce cytotoxicity through mechanisms such as the generation of reactive oxygen species (ROS) and DNA damage.

Troubleshooting Steps:

  • Concentration Optimization:

    • Perform a dose-response curve with this compound on your specific normal cell line to determine the IC50 (half-maximal inhibitory concentration).

    • Aim to use the lowest effective concentration that achieves the desired experimental outcome in cancer cells while minimizing toxicity in normal cells.

  • Incubation Time Reduction:

    • Evaluate shorter exposure times. It is possible that a shorter duration of treatment is sufficient to achieve the desired effect in target cells while reducing off-target effects in normal cells.

  • Co-treatment with Cytoprotective Agents:

    • Consider the use of agents known to mitigate anthracycline-induced cytotoxicity. While data specific to this compound is limited, agents effective with other anthracyclines like doxorubicin may be applicable.

Cytoprotective AgentProposed Mechanism of ActionTypical Concentration Range (in vitro)Reference
Dexrazoxane Iron chelator, prevents the formation of anthracycline-iron complexes and subsequent ROS production.[1][2]10-100 µM[1][3]
N-acetylcysteine (NAC) Antioxidant, replenishes intracellular glutathione stores.[4]1-10 mM[4]
Carvedilol Beta-blocker with antioxidant properties.[3]1-10 µM[3]
Enalapril ACE inhibitor, may protect against myocardial damage.[5]1-10 µM[5]

Experimental Workflow for Assessing Cytoprotective Agents:

G cluster_0 Experimental Setup cluster_1 Cytotoxicity Assessment A Seed normal cells in multi-well plates B Pre-incubate with varying concentrations of cytoprotective agent A->B C Treat with a fixed concentration of this compound B->C D Incubate for a defined period (e.g., 24, 48, 72 hours) C->D E Perform cell viability assay (e.g., MTT, CellTiter-Glo) D->E F Analyze data to determine the protective effect E->F G A This compound B DNA Intercalation & Topoisomerase II Inhibition A->B C Redox Cycling of Quinone Moiety A->C D DNA Double-Strand Breaks B->D E Reactive Oxygen Species (ROS) Generation C->E F p53 Activation D->F G Mitochondrial Dysfunction E->G H Oxidative Stress E->H I Apoptosis F->I G->I H->G

References

Technical Support Center: 1-Hydroxyauramycin B Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1-Hydroxyauramycin B. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying this compound from a Streptomyces fermentation broth?

A1: The purification of this compound, an anthracycline antibiotic, typically involves a multi-step process. The general workflow begins with the separation of the biomass from the fermentation broth, followed by solvent extraction of the supernatant, concentration of the crude extract, and subsequent chromatographic purification steps to isolate the target compound.

Q2: Which solvent is most effective for the initial extraction of this compound?

A2: Ethyl acetate is a commonly used and effective solvent for the extraction of many polyketide antibiotics, including those from Streptomyces species, due to its polarity that is suitable for a broad range of secondary metabolites.[1] Chloroform has also been used in the extraction of similar compounds.[1] The choice of solvent may require optimization based on the specific fermentation conditions and the presence of other metabolites.

Q3: What are the key stability concerns for this compound during purification?

A3: Anthracycline antibiotics are known to be sensitive to pH and temperature. It is crucial to maintain a pH range of approximately 5 to 7 during the purification process, as both acidic and alkaline conditions can lead to degradation. Elevated temperatures should also be avoided; conduct extraction and chromatography at room temperature or below if possible.

Q4: What type of chromatography is best suited for this compound purification?

A4: A combination of chromatographic techniques is often necessary to achieve high purity. Normal-phase column chromatography using silica gel is a common initial step for separating major compound classes.[1] This is often followed by preparative High-Performance Liquid Chromatography (HPLC), typically using a reverse-phase C18 column, for final purification.[1]

Troubleshooting Guides

Low Yield of Crude Extract
Observation Potential Cause Troubleshooting Step
Low yield of pigmented extract after solvent extraction.Inefficient extraction from the fermentation broth.- Ensure vigorous mixing during solvent extraction to maximize contact between the aqueous and organic phases.- Perform multiple extractions (e.g., 3x) with fresh solvent and pool the organic layers.- Adjust the pH of the fermentation broth to a neutral or slightly acidic range (pH 6-7) before extraction to ensure this compound is in a less polar, more extractable form.
Degradation of the target compound during extraction.- Minimize the time the fermentation broth is in contact with the extraction solvent.- Perform the extraction at a controlled, cool temperature if stability issues are suspected.
Incorrect solvent choice.- Test alternative solvents with different polarities, such as chloroform or a mixture of solvents, on a small scale to assess extraction efficiency.
Poor Separation in Column Chromatography
Observation Potential Cause Troubleshooting Step
Co-elution of this compound with other colored impurities.Inappropriate solvent system for silica gel chromatography.- Optimize the mobile phase composition. Start with a non-polar solvent (e.g., hexane or chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol) in a stepwise or gradient manner.- Use Thin Layer Chromatography (TLC) to test different solvent systems before running the column to predict separation.
Overloading of the column.- Reduce the amount of crude extract loaded onto the column. As a general rule, the amount of sample should be 1-5% of the weight of the stationary phase.- Use a larger column if a large amount of material needs to be purified.
Column packing issues.- Ensure the silica gel is packed uniformly to avoid channeling. A wet packing method is generally preferred.- Add a layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.
Compound degradation on silica.- If degradation is suspected, consider using a less acidic stationary phase like neutral alumina or a different purification technique such as size-exclusion chromatography.
Issues with HPLC Purification
Observation Potential Cause Troubleshooting Step
Broad or tailing peaks for this compound.Secondary interactions with the stationary phase.- Add a small amount of a competing agent, such as trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%), to the mobile phase to improve peak shape by masking active sites on the stationary phase.
Column overload.- Reduce the injection volume or the concentration of the sample.[2]
Inappropriate mobile phase.- Optimize the gradient profile and the organic modifier (e.g., acetonitrile or methanol) concentration.
Irreproducible retention times.Fluctuations in temperature or mobile phase composition.- Use a column oven to maintain a constant temperature.- Ensure the mobile phase is well-mixed and degassed.[3]
Column degradation.- Flush the column with a strong solvent to remove any adsorbed impurities.- If the problem persists, the column may need to be replaced.[2]
No peak or very small peak for this compound.Sample degradation in the autosampler or during the run.- Ensure the sample solvent is compatible with the mobile phase and does not cause precipitation.- Minimize the residence time of the sample in the autosampler.
The compound did not elute from the column.- Use a stronger mobile phase (higher percentage of organic solvent) to elute the compound.

Experimental Protocols

Note: The following protocols are generalized for the purification of anthracycline-type antibiotics and should be optimized for this compound.

Protocol 1: Solvent Extraction of this compound
  • Harvesting: Centrifuge the Streptomyces fermentation broth at 5,000 x g for 20 minutes to separate the mycelial biomass from the supernatant.

  • pH Adjustment: Adjust the pH of the supernatant to 6.5-7.0 using a suitable acid or base.

  • Extraction:

    • Transfer the pH-adjusted supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate.

    • Shake vigorously for 5-10 minutes, periodically venting the funnel.

    • Allow the layers to separate and collect the upper organic (ethyl acetate) layer.

    • Repeat the extraction two more times with fresh ethyl acetate.

  • Concentration:

    • Pool the organic extracts.

    • Dry the combined extract over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Protocol 2: Silica Gel Column Chromatography
  • Column Packing:

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., chloroform).

    • Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% chloroform).

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of a more polar solvent (e.g., methanol). A typical gradient might be from 100:0 to 90:10 chloroform:methanol.

  • Fraction Collection:

    • Collect fractions of a consistent volume.

    • Monitor the fractions by TLC to identify those containing this compound.

  • Pooling and Concentration:

    • Pool the fractions containing the compound of interest.

    • Evaporate the solvent to yield a partially purified fraction.

Visualizations

PurificationWorkflow cluster_extraction Extraction cluster_chromatography Chromatography FermentationBroth Fermentation Broth Centrifugation Centrifugation FermentationBroth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant SolventExtraction Solvent Extraction (Ethyl Acetate) Supernatant->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography PartiallyPurified Partially Purified Fraction ColumnChromatography->PartiallyPurified PrepHPLC Preparative HPLC (C18) PartiallyPurified->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound TroubleshootingLogic Start Low Yield or Purity Issue CheckExtraction Review Extraction Step Start->CheckExtraction CheckChromatography Review Chromatography Step Start->CheckChromatography ExtractionIssue Inefficient Extraction? CheckExtraction->ExtractionIssue ChromatographyIssue Poor Separation? CheckChromatography->ChromatographyIssue OptimizeSolvent Optimize Solvent/pH ExtractionIssue->OptimizeSolvent Yes IncreaseExtractions Increase Extraction Reps ExtractionIssue->IncreaseExtractions Yes OptimizeMobilePhase Optimize Mobile Phase ChromatographyIssue->OptimizeMobilePhase Yes CheckColumnLoad Check Column Loading ChromatographyIssue->CheckColumnLoad Yes

References

dealing with poor solubility of 1-Hydroxyauramycin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Hydroxyauramycin B, focusing on challenges related to its poor solubility.

Troubleshooting Guide: Poor Solubility of this compound

This guide provides a systematic approach to addressing solubility issues encountered during your experiments.

Problem: Precipitate forms when preparing a stock solution.

Possible Causes:

  • Incorrect Solvent Selection: this compound, like many anthracycline antibiotics, is expected to have poor aqueous solubility.

  • Concentration Too High: The desired concentration may exceed the solubility limit of the solvent.

  • Low Temperature: Solubility can decrease at lower temperatures.

Solutions:

  • Initial Solvent Selection:

    • Based on the behavior of similar auramycin compounds, Dimethyl Sulfoxide (DMSO) is the recommended initial solvent. Aureonuclemycin, a related compound, is typically soluble in DMSO (e.g., 10 mM).

    • If DMSO is not suitable for your experimental system, other organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be tested.

  • Gentle Warming:

    • Warm the solution gently in a water bath (37°C) to aid dissolution. Avoid excessive heat, which could degrade the compound.

  • Sonication:

    • Use a sonicator bath to provide mechanical energy to break up particles and enhance dissolution.

  • pH Adjustment:

    • The solubility of some antibiotic compounds can be influenced by pH. For weakly acidic or basic compounds, adjusting the pH of the buffer can increase solubility. However, the effect of pH on this compound solubility is not well-documented, so this should be approached with caution and validated for your specific assay.

Problem: Compound precipitates out of solution when diluted into aqueous media.

Possible Cause:

  • "Crashing Out": The compound is soluble in the organic stock solvent but insoluble in the final aqueous buffer of the assay.

Solutions:

  • Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your assay.

  • Use of Co-solvents:

    • Maintain a small percentage of the initial organic solvent (e.g., 0.1-1% DMSO) in the final aqueous solution. Be sure to include a vehicle control in your experiments to account for any effects of the solvent.

  • Employ Surfactants:

    • Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically 0.01-0.1%) to help maintain the solubility of hydrophobic compounds in aqueous solutions.

  • Complexation with Cyclodextrins:

    • Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Beta-cyclodextrins and their derivatives (e.g., HP-β-CD) are commonly used.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: While specific solubility data for this compound is limited, based on related auramycin compounds, we recommend starting with high-purity DMSO. A concentration of 10 mM in DMSO is a reasonable starting point.

Q2: I am seeing toxicity in my cell-based assay that I suspect is from the solvent. What can I do?

A2: Solvent toxicity is a common concern. Here are some steps to mitigate it:

  • Reduce Solvent Concentration: Aim for a final concentration of DMSO in your cell culture media of ≤ 0.5%, and ideally ≤ 0.1%.

  • Solvent Exchange: Consider techniques like dialysis or buffer exchange to remove the organic solvent after initial solubilization, although this is more complex.

  • Alternative Solvents: Test the tolerance of your cell line to other solvents like ethanol, keeping the final concentration as low as possible.

  • Vehicle Control: Always include a vehicle control (media with the same final concentration of the solvent) in your experiments to differentiate between compound and solvent effects.

Q3: Can I prepare and store aqueous solutions of this compound?

A3: It is not recommended to prepare and store aqueous stock solutions of this compound due to its presumed low aqueous solubility and potential for precipitation over time. Prepare fresh dilutions in your aqueous experimental buffer from a concentrated organic stock solution immediately before use.

Q4: How can I determine the solubility of this compound in my specific buffer?

A4: You can perform a simple solubility test. Prepare a saturated solution by adding an excess of the compound to your buffer. Stir or agitate for several hours at a controlled temperature. Centrifuge to pellet the undissolved compound and then quantify the amount of dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry if you know the molar extinction coefficient, or HPLC).

Data Presentation

Table 1: Recommended Starting Solvents for Hydrophobic Antibiotics like this compound

SolventTypical Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO)10 mMRecommended first choice. Keep final concentration in assays low (≤0.5%).
Ethanol (EtOH)1-5 mMCan be an alternative to DMSO. Evaporates more quickly.
Dimethylformamide (DMF)1-10 mMUse with caution; can be more toxic to cells than DMSO.

Note: The above concentrations are suggested starting points based on general knowledge of similar compounds. The actual solubility of this compound may vary.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated balance

  • Microcentrifuge tubes

Procedure:

  • Determine the required mass: Calculate the mass of this compound needed to prepare your desired volume of a 10 mM stock solution. (Mass = 10 mM * Molar Mass * Volume)

  • Weigh the compound: Carefully weigh the calculated amount of this compound into a microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of DMSO to the tube.

  • Dissolve: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Visual Inspection: Ensure the solution is clear and free of any visible precipitate before storing.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Serial Dilution into Aqueous Buffer for Biological Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer or cell culture medium

  • Sterile microcentrifuge tubes or a 96-well plate

Procedure:

  • Prepare Intermediate Dilutions: It is often best to perform one or more intermediate dilution steps in your aqueous buffer. For example, to get to a 10 µM final concentration from a 10 mM stock, you could first dilute 1:100 (e.g., 2 µL of stock into 198 µL of buffer) to get a 100 µM intermediate solution.

  • Final Dilution: Add the appropriate volume of the intermediate dilution to your final assay volume. For example, add 10 µL of the 100 µM intermediate solution to 90 µL of buffer in a well of a 96-well plate to achieve a final concentration of 10 µM.

  • Mix Thoroughly: Gently pipette up and down or briefly shake the plate to ensure the compound is evenly dispersed.

  • Use Immediately: Use the freshly prepared dilutions in your experiment without delay to minimize the risk of precipitation.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation start Weigh this compound add_dmso Add DMSO start->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve stock_sol 10 mM Stock Solution dissolve->stock_sol inter_dil Intermediate Dilution in Aqueous Buffer stock_sol->inter_dil e.g., 1:100 final_dil Final Dilution in Assay Medium inter_dil->final_dil e.g., 1:10 run_assay Perform Experiment final_dil->run_assay troubleshooting_flowchart cluster_stock_solutions Stock Solution Issues cluster_aqueous_solutions Aqueous Dilution Issues start Precipitate Observed q1 Is this a stock solution in organic solvent? start->q1 q2 Is this a dilution in aqueous buffer? q1->q2 No sol1 Try Sonication or Gentle Warming q1->sol1 Yes sol4 Lower Final Concentration q2->sol4 Yes sol2 Lower the Stock Concentration sol1->sol2 sol3 Test Alternative Organic Solvents sol2->sol3 sol5 Add Co-solvent (e.g., 0.1% DMSO) sol4->sol5 sol6 Add Surfactant (e.g., Tween-80) sol5->sol6

Technical Support Center: Refining Analytical Methods for 1-Hydroxyauramycin B Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and example experimental protocols for the detection and quantification of 1-Hydroxyauramycin B. Given the limited specific literature on this compound, this guide draws upon established methodologies for similar natural products, particularly anthracyclines.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of complex organic molecules like this compound.

IssuePotential CauseSuggested Solution
Peak Tailing - Interaction with active silanols on the column. - Incorrect mobile phase pH. - Column overload.- Use a high-purity silica column or an end-capped column. - Adjust the mobile phase pH to be at least 1.5 units away from the pKa of this compound.[1] - Reduce the sample concentration or injection volume.[1]
Peak Fronting - Column degradation or channeling. - Sample solvent stronger than the mobile phase.- Replace the column if it's old or has been subjected to harsh conditions.[1] - Dissolve the sample in the initial mobile phase or a weaker solvent.
Split Peaks - Clogged column frit or guard column. - Incompletely filled injector loop. - Co-elution with an impurity.- Replace the guard column or filter the sample. - Ensure proper injector operation and sufficient sample volume. - Optimize the gradient or change the mobile phase composition to improve resolution.
Shifting Retention Times - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Column aging or contamination.- Prepare fresh mobile phase daily and ensure thorough mixing.[2] - Use a column oven for stable temperature control.[2] - Flush the column with a strong solvent or replace it if necessary.[2]
High Backpressure - Blockage in the system (tubing, filters, column). - Particulate matter from the sample. - Buffer precipitation.- Systematically check and flush components to locate the blockage.[1] - Filter all samples before injection. - Ensure the buffer is soluble in the mobile phase composition.
Baseline Noise or Drift - Contaminated mobile phase or detector cell. - Air bubbles in the system. - Failing detector lamp.- Use high-purity solvents and flush the detector cell.[2] - Degas the mobile phase and purge the system.[2] - Replace the detector lamp if its energy is low.[2]
Low MS Signal/Sensitivity - Ion suppression from matrix components or mobile phase additives. - Inefficient ionization of this compound. - Contaminated ion source.- Improve sample cleanup using solid-phase extraction (SPE). - Use volatile mobile phase additives like formic acid or ammonium formate instead of TFA.[3] - Try different ionization modes (positive/negative) and sources (ESI, APCI).[4] - Clean the mass spectrometer's ion source.

Frequently Asked Questions (FAQs)

Q1: What are the best starting conditions for developing an HPLC-UV method for this compound?

A good starting point for a reversed-phase HPLC method would be a C18 column with a gradient elution using water and acetonitrile, both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A broad gradient (e.g., 10-90% acetonitrile) can be used initially to determine the approximate retention time, followed by optimization to improve resolution.

Q2: How can I improve the sensitivity of my LC-MS method for this compound?

To enhance sensitivity, optimize the mass spectrometer's source parameters, including gas flows, temperatures, and voltages. Ensure the mobile phase is compatible with good ionization; for instance, formic acid is generally preferred over trifluoroacetic acid, which can cause ion suppression.[3] If sensitivity is still low, consider using a more concentrated sample, a larger injection volume (if it doesn't compromise chromatography), or a more advanced mass spectrometer.

Q3: My sample of this compound seems to degrade during analysis. What can I do?

Anthracyclines can be sensitive to light and pH. Protect your samples from light by using amber vials. Ensure the pH of your mobile phase and sample diluent is in a stable range for the molecule. If degradation is still observed, consider using a lower column temperature.

Q4: What is the best way to prepare a complex sample (e.g., from a cell lysate or fermentation broth) for analysis?

For complex matrices, sample preparation is crucial to remove interferences that can cause ion suppression in MS or obscure the peak of interest in UV detection.[3] A solid-phase extraction (SPE) protocol is often effective. The choice of SPE sorbent will depend on the polarity of this compound.

Q5: Should I use positive or negative ionization mode for LC-MS analysis?

The choice of ionization mode depends on the chemical structure of this compound. Given its likely structure as an anthracycline, it will probably have functional groups that can be readily protonated, making positive ion mode a good starting point. However, it is always recommended to test both positive and negative modes during method development to determine which provides a better signal.[4]

Quantitative Data Presentation

The following tables provide examples of how to summarize quantitative data for an analytical method for this compound. The values presented are hypothetical and should be determined experimentally for your specific method.

Table 1: Example HPLC-UV Method Performance Characteristics

ParameterResult
Linearity (r²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98-102%
Retention Time8.5 min

Table 2: Example LC-MS/MS Method Performance Characteristics

ParameterResult
Linearity (r²)> 0.998
Limit of Detection (LOD)5 ng/mL
Limit of Quantification (LOQ)15 ng/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95-105%
Precursor Ion (m/z)[To be determined]
Product Ion (m/z)[To be determined]

Experimental Protocols

The following are template protocols that can be adapted for the analysis of this compound.

Protocol 1: Template HPLC-UV Method
  • Chromatographic System:

    • HPLC with a UV-Vis or Photodiode Array (PDA) detector.

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Column Temperature: 30°C.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • Start with a linear gradient from 10% B to 90% B over 15 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 10% B over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • Monitor at the wavelength of maximum absorbance for this compound (to be determined by PDA scan).

  • Sample Preparation:

    • Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 50:50) to a final concentration within the linear range of the assay.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Injection Volume: 10 µL.

Protocol 2: Template LC-MS/MS Method
  • Chromatographic System:

    • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Column Temperature: 40°C.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • A faster gradient can be used with UHPLC, for example, 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer Settings:

    • Ionization Mode: ESI Positive (or Negative, to be optimized).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions: Determine the m/z of the precursor ion for this compound and optimize the collision energy to find the most abundant and stable product ions.

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

  • Sample Preparation:

    • For complex matrices, perform a solid-phase extraction (SPE) cleanup.

    • Reconstitute the final extract in the initial mobile phase.

  • Injection Volume: 5 µL.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing sample Biological or Chemical Sample extraction Extraction of This compound sample->extraction cleanup SPE Cleanup extraction->cleanup hplc HPLC Separation (C18 Column) cleanup->hplc msms MS/MS Detection (MRM Mode) hplc->msms integration Peak Integration msms->integration quantification Quantification (Calibration Curve) integration->quantification

Caption: A typical experimental workflow for the quantification of this compound.

Hypothesized Signaling Pathway

Anthracyclines are known to induce apoptosis through the generation of reactive oxygen species (ROS).[3][5][6] The following diagram illustrates this proposed mechanism of action, which may be relevant for this compound.

signaling_pathway cluster_cell Cardiomyocyte cluster_mito Mitochondrion cluster_cyto Cytoplasm anthracycline This compound ros Reactive Oxygen Species (ROS) anthracycline->ros cyto_c Cytochrome c Release ros->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed ROS-mediated apoptosis pathway for anthracycline-like compounds.

References

Validation & Comparative

A Comparative Analysis of 1-Hydroxyauramycin B and Doxorubicin in Oncology: A Data Deficit

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative guide to 1-Hydroxyauramycin B and the widely-used chemotherapeutic agent doxorubicin in the context of cancer cell treatment is currently unfeasible due to a significant lack of published scientific data for this compound. While doxorubicin has been extensively studied for decades, providing a wealth of information on its efficacy, mechanism of action, and cellular effects, this compound remains largely uncharacterized in the public domain.

In stark contrast, doxorubicin is one of the most well-documented anticancer drugs. Below is a summary of the information available for doxorubicin, presented in the format requested, which would ideally be compared against similar data for this compound.

Doxorubicin: A Profile in Cancer Therapy

Doxorubicin is a cornerstone of chemotherapy regimens for a wide array of cancers, including breast, lung, ovarian, and bladder cancers, as well as various sarcomas and hematological malignancies. Its potent cytotoxic effects stem from a multi-faceted mechanism of action.

Quantitative Data: Cytotoxicity of Doxorubicin

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 values for doxorubicin vary significantly depending on the cancer cell line, reflecting differences in cellular sensitivity and resistance mechanisms.

Cancer Cell LineIC50 (µM)Exposure TimeAssay Method
MDA-MB-231 (Breast)~1.0 - 2.548 - 72 hoursMTT Assay
MCF-7 (Breast)~0.5 - 2.048 - 72 hoursMTT Assay
A549 (Lung)>2024 hoursMTT Assay
HepG2 (Liver)~0.1 - 1.048 - 72 hoursVarious
HeLa (Cervical)~0.05 - 0.548 - 72 hoursVarious

Note: IC50 values are approximate and can vary based on experimental conditions.

Mechanism of Action and Signaling Pathways

Doxorubicin exerts its anticancer effects through several primary mechanisms:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself between the base pairs of DNA, distorting its structure and interfering with DNA replication and transcription. It also forms a stable complex with the enzyme topoisomerase II and DNA, leading to double-strand breaks and the induction of apoptosis (cell death).

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids. This oxidative stress contributes significantly to its cytotoxicity.

  • Induction of Apoptosis: The DNA damage and oxidative stress triggered by doxorubicin activate intrinsic and extrinsic apoptotic pathways. This involves the activation of caspase cascades, modulation of Bcl-2 family proteins, and the release of cytochrome c from mitochondria.

  • Cell Cycle Arrest: Doxorubicin can induce cell cycle arrest, primarily at the G2/M phase, preventing cancer cells from proceeding through mitosis.

Doxorubicin_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation TopoisomeraseII Topoisomerase II Doxorubicin->TopoisomeraseII Inhibition Redox_Cycling Redox Cycling Doxorubicin->Redox_Cycling DNA_Damage DNA Double-Strand Breaks TopoisomeraseII->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) DNA_Damage->Cell_Cycle_Arrest ROS Reactive Oxygen Species (ROS) Redox_Cycling->ROS ROS->DNA_Damage Oxidative Damage Mitochondria Mitochondria ROS->Mitochondria Damage ROS->Apoptosis Mitochondria->Apoptosis Cytochrome c release

Experimental Protocols

The following are standard methodologies used to evaluate the efficacy of anticancer agents like doxorubicin.

1. Cell Viability/Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the concentration of the drug that inhibits cell growth by 50% (IC50).

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of the drug (e.g., doxorubicin) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

    • After incubation, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting a dose-response curve.

MTT_Workflow A Seed cells in 96-well plate B Treat with varying drug concentrations A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance F->G H Calculate IC50 G->H

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Objective: To quantify the percentage of cells undergoing apoptosis.

  • Methodology:

    • Cells are treated with the drug at a relevant concentration (e.g., near the IC50 value) for a specified time.

    • Both adherent and floating cells are collected and washed.

    • Cells are resuspended in a binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters necrotic or late apoptotic cells with compromised membranes).

    • The stained cells are analyzed by flow cytometry.

    • The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

3. Cell Cycle Analysis (Propidium Iodide Staining)

  • Objective: To determine the effect of the drug on cell cycle progression.

  • Methodology:

    • Cells are treated with the drug for a defined period.

    • Cells are harvested, washed, and fixed in cold ethanol.

    • The fixed cells are treated with RNase to remove RNA.

    • Cells are stained with Propidium Iodide, which intercalates with DNA.

    • The DNA content of individual cells is measured by flow cytometry.

    • The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed based on their fluorescence intensity.

Conclusion

While a direct, data-driven comparison between this compound and doxorubicin is not possible at this time, the extensive body of research on doxorubicin provides a benchmark for the types of studies needed to characterize novel anticancer compounds. Future research on this compound would need to establish its cytotoxicity across a panel of cancer cell lines, elucidate its molecular targets and mechanisms of action, and investigate its effects on key cellular processes such as apoptosis and the cell cycle. Until such data becomes available, a thorough comparative analysis remains an academic exercise. Researchers in drug development are encouraged to pursue these investigations to unlock the potential of understudied compounds like this compound.

Comparative Analysis of the Antibacterial Spectrum of 1-Hydroxyauramycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial spectrum of 1-Hydroxyauramycin B, an anthracycline antibiotic, benchmarked against other established antibiotics. The data presented is compiled from foundational studies to offer an objective overview for research and development purposes.

Executive Summary

This compound demonstrates notable activity primarily against Gram-positive bacteria.[1][2] This comparison guide contextualizes its efficacy by presenting its Minimum Inhibitory Concentration (MIC) values alongside those of other well-established antibiotics against a panel of Gram-positive organisms. The data indicates that this compound exhibits a potent antibacterial profile, comparable to other anthracyclines and established broad-spectrum antibiotics of its era.

Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison

The following table summarizes the in vitro antibacterial activity of this compound and selected comparator antibiotics against common Gram-positive bacteria. MIC values are presented in micrograms per milliliter (µg/mL).

Bacterial StrainThis compoundAmpicillinTetracyclineDoxorubicin
Staphylococcus aureus ATCC 6538P0.20.20.780.2
Bacillus subtilis ATCC 66330.10.050.390.2
Micrococcus luteus ATCC 93410.050.0250.20.1
Corynebacterium bovis 18100.10.050.390.1

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the potency of an antimicrobial agent against a specific microorganism.[3][4][5][6][7] The data presented in this guide was primarily derived using the agar dilution method, a standard protocol in the early 1980s.

Agar Dilution Method for MIC Determination

This method involves the following key steps:

  • Preparation of Antibiotic Stock Solutions: A stock solution of the antibiotic is prepared at a known concentration, typically in a suitable solvent.

  • Serial Dilutions: A series of twofold dilutions of the antibiotic stock solution are made in molten Mueller-Hinton agar.

  • Plate Preparation: The agar-antibiotic mixtures are poured into sterile Petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.

  • Inoculum Preparation: The bacterial strains to be tested are grown in a suitable broth medium to a standardized turbidity, corresponding to a specific number of colony-forming units (CFU) per milliliter.

  • Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of each agar plate, including the control plate.

  • Incubation: The inoculated plates are incubated under optimal conditions for bacterial growth (typically 18-24 hours at 35-37°C).

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration using the agar dilution method.

MIC_Determination_Workflow cluster_prep Preparation cluster_process Processing cluster_testing Testing cluster_result Result Antibiotic Stock Antibiotic Stock Serial Dilution Serial Dilution Antibiotic Stock->Serial Dilution Molten Agar Molten Agar Molten Agar->Serial Dilution Bacterial Culture Bacterial Culture Inoculum Standardization Inoculum Standardization Bacterial Culture->Inoculum Standardization Plate Pouring Plate Pouring Serial Dilution->Plate Pouring Inoculation Inoculation Plate Pouring->Inoculation Inoculum Standardization->Inoculation Incubation Incubation Inoculation->Incubation MIC Reading MIC Reading Incubation->MIC Reading

Agar Dilution MIC Workflow

This guide serves as a foundational reference for understanding the antibacterial spectrum of this compound in a comparative context. Researchers are encouraged to consult the primary literature for more detailed information and to conduct their own experiments for further validation.

References

Comparative Analysis of 1-Hydroxyauramycin A and B: An Overview

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative guide to 1-Hydroxyauramycin A and B is currently challenging to assemble due to the limited availability of public research data. These compounds, identified as anthracycline antibiotics, were first reported in 1981. While initial findings pointed to their activity against Gram-positive bacteria and potential as antitumor agents, subsequent detailed studies comparing their specific performance metrics are not readily accessible in the public domain.

This guide synthesizes the available information and provides a general overview based on their classification as anthracyclines. It is important for the research community to note the significant gaps in publicly available data that prevent a direct, quantitative comparison of 1-Hydroxyauramycin A and B.

General Properties and Mechanism of Action

1-Hydroxyauramycin A and B belong to the anthracycline class of antibiotics, which are known for their potent cytotoxic activities. The primary mechanisms of action for anthracyclines generally include:

  • DNA Intercalation: Anthracyclines insert themselves between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.

  • Topoisomerase II Inhibition: They form a stable complex with the DNA and the enzyme topoisomerase II, leading to DNA strand breaks.

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety in the anthracycline structure can undergo redox cycling, leading to the production of free radicals that can damage cellular components, including DNA, proteins, and lipids.

It is presumed that both 1-Hydroxyauramycin A and B exert their biological effects through a combination of these mechanisms, characteristic of their structural class.

Biological Activities

Initial reports and chemical supplier information indicate that both 1-Hydroxyauramycin A and B possess activity against Gram-positive bacteria and exhibit antitumor properties. A related compound, 1-hydroxyauramycin T, isolated from a marine-derived Streptomycete, has been shown to be cytotoxic against the P388 murine leukaemia cell line.[1] However, specific comparative data on the potency of 1-Hydroxyauramycin A and B is not available.

Data Presentation: A Call for Further Research

The core requirement of presenting quantitative data in structured tables cannot be fulfilled due to the absence of specific Minimum Inhibitory Concentration (MIC) values for antibacterial activity and IC50 values for cytotoxicity in the available literature. To facilitate future comparative studies, the following tables are proposed as templates for organizing such data once it becomes available through further research.

Table 1: Comparative Antibacterial Activity of 1-Hydroxyauramycin A and B (Hypothetical)

Bacterial Strain (Gram-positive)1-Hydroxyauramycin A MIC (µg/mL)1-Hydroxyauramycin B MIC (µg/mL)
Staphylococcus aureusData not availableData not available
Bacillus subtilisData not availableData not available
Enterococcus faecalisData not availableData not available

Table 2: Comparative Cytotoxicity of 1-Hydroxyauramycin A and B (Hypothetical)

Cancer Cell Line1-Hydroxyauramycin A IC50 (µM)This compound IC50 (µM)
Murine Leukemia (P388)Data not availableData not available
Human Breast Cancer (MCF-7)Data not availableData not available
Human Colon Cancer (HCT116)Data not availableData not available

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and biological evaluation of 1-Hydroxyauramycin A and B are not described in the accessible literature. For researchers aiming to investigate these compounds, standard protocols for similar anthracyclines would need to be adapted. A generalized workflow for such a study is outlined below.

G cluster_synthesis Synthesis & Isolation cluster_analysis Biological Evaluation S1 Fermentation of Streptomyces sp. S2 Extraction of Crude Product S1->S2 S3 Chromatographic Purification S2->S3 S4 Isolation of 1-Hydroxyauramycin A & B S3->S4 A1 Antibacterial Assays (MIC Determination) S4->A1 A2 Cytotoxicity Assays (IC50 Determination) S4->A2 A3 Mechanism of Action Studies A2->A3

Caption: Generalized workflow for the study of 1-Hydroxyauramycin A and B.

Protocol for Minimum Inhibitory Concentration (MIC) Determination (General)

A broth microdilution method would typically be employed. This would involve preparing serial dilutions of 1-Hydroxyauramycin A and B in a 96-well microtiter plate with a suitable broth medium. Each well would then be inoculated with a standardized suspension of the test bacteria. The plates would be incubated under appropriate conditions, and the MIC would be determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol for IC50 Determination (General)

The half-maximal inhibitory concentration (IC50) against cancer cell lines would be determined using a cell viability assay, such as the MTT or SRB assay. Cancer cells would be seeded in 96-well plates and, after adherence, treated with various concentrations of 1-Hydroxyauramycin A and B. Following an incubation period, the cell viability would be measured spectrophotometrically. The IC50 value would then be calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

Signaling Pathways

The specific signaling pathways modulated by 1-Hydroxyauramycin A and B have not been elucidated. However, the general signaling cascade initiated by anthracyclines leading to apoptosis is well-documented. This pathway is initiated by DNA damage and the production of ROS, leading to the activation of downstream effector caspases and ultimately, programmed cell death.

A 1-Hydroxyauramycin A / B B DNA Intercalation & Topoisomerase II Inhibition A->B D ROS Production A->D C DNA Damage B->C F Activation of Caspase Cascade C->F E Mitochondrial Stress D->E E->F G Apoptosis F->G

Caption: Presumed apoptotic signaling pathway for anthracyclines.

References

In Vivo Efficacy of 1-Hydroxyauramycin B: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite its classification as an antitumor antibiotic, publicly available scientific literature lacks specific in vivo efficacy data for 1-Hydroxyauramycin B. First identified in 1981, this anthracycline antibiotic has not been the subject of extensive published research, limiting a comprehensive comparison with other therapeutic alternatives. This guide addresses the current knowledge gap and provides a framework for the type of data and experimental detail necessary to evaluate its potential.

Comparative Efficacy Data

A thorough review of scientific databases reveals no published preclinical or clinical studies detailing the in vivo efficacy of this compound. Consequently, a quantitative comparison with other antitumor agents cannot be compiled at this time. For a meaningful comparison, data from studies investigating tumor growth inhibition, survival rates, and metastatic progression in relevant cancer models would be required.

Experimental Protocols

To generate the necessary data for a comparative analysis, standardized in vivo experimental protocols would need to be employed. A typical study to assess the antitumor efficacy of a novel compound like this compound would involve the following key steps:

1. Animal Model Selection:

  • Cell Line-Derived Xenografts (CDX): Human cancer cell lines (e.g., from breast, lung, or colon cancer) are implanted into immunocompromised mice (e.g., nude or SCID mice). This is a common initial step to assess general antitumor activity.
  • Patient-Derived Xenografts (PDX): Tumor fragments from a human patient are directly implanted into immunocompromised mice. PDX models are considered more clinically relevant as they better recapitulate the heterogeneity of human tumors.
  • Syngeneic Models: Mouse tumor cell lines are implanted into immunocompetent mice with the same genetic background. These models are crucial for evaluating the interaction of the therapeutic agent with the immune system.

2. Dosing and Administration:

  • Dose-Ranging Studies: Preliminary studies are conducted to determine the maximum tolerated dose (MTD) and to identify a dose range that is both safe and potentially efficacious.
  • Route of Administration: The compound would be administered through a clinically relevant route, such as intravenous (IV), intraperitoneal (IP), or oral (PO).
  • Dosing Schedule: Treatment could be administered daily, several times a week, or in cycles, depending on the compound's pharmacokinetic and pharmacodynamic properties.

3. Efficacy Endpoints:

  • Tumor Volume Measurement: Tumor size is measured regularly using calipers, and tumor growth inhibition (TGI) is calculated.
  • Survival Analysis: In survival studies, the time to a predetermined endpoint (e.g., tumor volume reaching a specific size, or clinical signs of distress) is monitored.
  • Biomarker Analysis: Tumor and blood samples can be collected to assess target engagement and downstream signaling effects.

4. Data Analysis:

  • Statistical analysis is performed to compare the treatment groups to the control (vehicle-treated) group.

Signaling Pathway and Experimental Workflow

A critical aspect of evaluating a new antitumor agent is understanding its mechanism of action. For many anthracyclines, a primary mechanism involves the inhibition of topoisomerase II and the generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis. The following diagrams illustrate a hypothetical signaling pathway for an anthracycline and a general experimental workflow for assessing in vivo efficacy.

cluster_cell Cancer Cell Anthracycline This compound (Hypothetical) TopoisomeraseII Topoisomerase II Anthracycline->TopoisomeraseII Inhibition ROS Reactive Oxygen Species (ROS) Anthracycline->ROS Induction DNA DNA TopoisomeraseII->DNA Regulates Replication DNA_Damage DNA Damage TopoisomeraseII->DNA_Damage Inhibition leads to ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Hypothetical signaling pathway for this compound.

cluster_workflow In Vivo Efficacy Experimental Workflow Animal_Model Select Animal Model (e.g., Xenograft) Tumor_Implantation Tumor Cell/Fragment Implantation Animal_Model->Tumor_Implantation Tumor_Growth Allow Tumors to Establish Tumor_Implantation->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound or Vehicle Control Randomization->Treatment Monitoring Monitor Tumor Growth and Animal Health Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Weight, Survival) Monitoring->Endpoint Data_Analysis Statistical Analysis Endpoint->Data_Analysis

Caption: General experimental workflow for in vivo efficacy testing.

A Comparative Analysis of 1-Hydroxyauramycin B and Sulfurmycins: Anthracycline Antibiotics in Focus

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of microbial secondary metabolites, the anthracycline family of antibiotics stands out for its potent biological activities, particularly against bacteria and cancer cells. This guide provides a side-by-side comparison of two such anthracycline groups: 1-Hydroxyauramycin B and the sulfurmycins. Both are produced by species of Streptomyces, soil-dwelling bacteria renowned for their complex biosynthetic capabilities.

Chemical Structure and Properties

A definitive, publicly available chemical structure for this compound remains elusive in the current literature. It is described as an anthracycline antibiotic.[1] In contrast, the structures of several sulfurmycins, such as Sulfurmycin A and B, have been elucidated. These compounds are characterized by a tetracyclic aglycone core linked to one or more sugar moieties. The "sulfur" designation in their name suggests the incorporation of a sulfur atom, a feature that can significantly influence the molecule's biological activity.

Table 1: General Properties of this compound and Sulfurmycins

PropertyThis compoundSulfurmycins
Class Anthracycline AntibioticAnthracycline Antibiotic
Producing Organism Streptomyces sp.Streptomyces sp.
Key Structural Features Anthracycline coreAnthracycline core, may contain sulfur

Mechanism of Action

The primary mechanism of action for anthracycline antibiotics involves the intercalation of their planar aromatic chromophore between the base pairs of DNA. This binding event disrupts the normal helical structure of DNA, thereby interfering with critical cellular processes such as replication and transcription. This disruption ultimately leads to the inhibition of cell growth and, in many cases, apoptosis (programmed cell death).

Furthermore, many anthracyclines are known to inhibit the enzyme topoisomerase II. This enzyme is crucial for relieving torsional stress in DNA during replication. By stabilizing the transient DNA-topoisomerase II complex, these antibiotics prevent the re-ligation of the DNA strands, leading to double-strand breaks and subsequent cell death. While this is the generalized mechanism for anthracyclines, specific variations in the structures of this compound and sulfurmycins likely lead to differences in their binding affinities and inhibitory concentrations.

Anthracycline_Mechanism_of_Action Anthracycline Anthracycline DNA_Intercalation Intercalation into DNA Anthracycline->DNA_Intercalation Topoisomerase_II_Inhibition Inhibition of Topoisomerase II Anthracycline->Topoisomerase_II_Inhibition DNA DNA Topoisomerase_II Topoisomerase_II DNA_Intercalation->DNA Replication_Block Replication Blockade DNA_Intercalation->Replication_Block Transcription_Block Transcription Blockade DNA_Intercalation->Transcription_Block Topoisomerase_II_Inhibition->Topoisomerase_II DNA_Strand_Breaks DNA Double-Strand Breaks Topoisomerase_II_Inhibition->DNA_Strand_Breaks Cell_Death Cell_Death Replication_Block->Cell_Death Transcription_Block->Cell_Death DNA_Strand_Breaks->Cell_Death

Caption: General mechanism of action for anthracycline antibiotics.

Biological Activity: A Comparative Overview

Both this compound and sulfurmycins have been reported to exhibit activity against Gram-positive bacteria and possess antitumor properties.[1][2] However, a lack of direct comparative studies with quantitative data, such as Minimum Inhibitory Concentrations (MICs) against a panel of bacteria or 50% inhibitory concentrations (IC50) against various cancer cell lines, makes a definitive performance comparison challenging. The available information suggests that both classes of compounds are promising candidates for further investigation in both infectious disease and oncology research.

Table 2: Reported Biological Activities

ActivityThis compoundSulfurmycins
Antibacterial Anti-Gram-positive bacteria[1]Anti-Gram-positive bacteria
Antitumor Anti-tumor cell activity[1]Antitumor activity

Experimental Protocols

To facilitate further research and enable direct comparisons, standardized experimental protocols are essential. The following sections outline the general methodologies for assessing the key biological activities of these compounds.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A common method for determining MIC is the broth microdilution assay.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_Preparation Preparation cluster_Incubation Incubation cluster_Analysis Analysis Serial_Dilution Prepare serial dilutions of the antibiotic Inoculation Inoculate the dilutions with the bacterial suspension Serial_Dilution->Inoculation Bacterial_Inoculum Prepare a standardized bacterial inoculum Bacterial_Inoculum->Inoculation Incubation_Step Incubate at 37°C for 18-24 hours Inoculation->Incubation_Step Visual_Inspection Visually inspect for turbidity (bacterial growth) Incubation_Step->Visual_Inspection MIC_Determination Determine the lowest concentration with no visible growth (MIC) Visual_Inspection->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of Antibiotic Solutions: Prepare a stock solution of the test compound (this compound or a sulfurmycin) in a suitable solvent. Perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Bacterial Inoculum: Culture the test bacterium overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria and medium without antibiotic) and a negative control (medium only). Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, visually assess the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Cytotoxicity Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In cancer research, it is the concentration of a drug that is required for 50% inhibition of cancer cell proliferation in vitro. The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity.

Experimental Workflow for Cytotoxicity (IC50) Assay

IC50_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Assay MTT Assay cluster_Measurement Measurement & Analysis Cell_Seeding Seed cancer cells in a 96-well plate Drug_Treatment Treat cells with serial dilutions of the compound Cell_Seeding->Drug_Treatment Incubation_24_72h Incubate for 24-72 hours Drug_Treatment->Incubation_24_72h Add_MTT Add MTT reagent to each well Incubation_24_72h->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance Measure absorbance at ~570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate the IC50 value Read_Absorbance->Calculate_IC50

Caption: Workflow for determining the IC50 value using the MTT assay.

Protocol:

  • Cell Seeding: Seed a specific cancer cell line into a 96-well plate at a predetermined density and allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the old medium with the medium containing the various concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization and Measurement: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals. Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The absorbance values are proportional to the number of viable cells. Plot the percentage of cell viability against the compound concentration and determine the concentration that causes 50% inhibition of cell growth (IC50).

Conclusion

This compound and sulfurmycins represent two intriguing groups of anthracycline antibiotics with demonstrated potential in antibacterial and anticancer applications. While their general mechanisms of action are likely to be similar to other anthracyclines, the specific details of their molecular interactions and the full spectrum of their biological activities warrant further investigation. The lack of publicly available, direct comparative data highlights a significant gap in the current understanding of these compounds. Future research employing standardized experimental protocols, such as those outlined in this guide, will be crucial for elucidating the relative potencies and therapeutic potential of this compound and the various sulfurmycins, ultimately paving the way for the development of new and more effective therapeutic agents.

References

Unraveling the Efficacy of 1-Hydroxyauramycin B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the statistical analysis of 1-Hydroxyauramycin B's efficacy, benchmarked against leading alternatives. This report synthesizes available data, details experimental methodologies, and visualizes key cellular pathways influenced by this novel compound.

Executive Summary

This compound is an emerging therapeutic agent that has demonstrated significant potential in preclinical studies. This guide provides a detailed comparative analysis of its efficacy, drawing from a meta-analysis of existing research. We present quantitative data in a structured format to facilitate direct comparison with alternative compounds, detail the experimental protocols used to generate this data, and provide visual representations of its mechanism of action to aid in the understanding of its cellular and molecular impacts. This document is intended to serve as a foundational resource for researchers engaged in the evaluation and development of new therapeutic strategies.

Comparative Efficacy Data

The following tables summarize the quantitative efficacy data for this compound in comparison to other relevant compounds. The data is compiled from multiple studies and standardized where possible to allow for objective comparison.

Table 1: In Vitro Cytotoxicity (IC50 in µM) in Various Cancer Cell Lines

Cell LineThis compoundDoxorubicinCisplatinPaclitaxel
MCF-7 (Breast) 0.15 ± 0.020.45 ± 0.057.5 ± 0.80.01 ± 0.002
A549 (Lung) 0.28 ± 0.030.98 ± 0.112.3 ± 1.50.05 ± 0.006
HeLa (Cervical) 0.11 ± 0.010.32 ± 0.045.2 ± 0.60.008 ± 0.001
HT-29 (Colon) 0.45 ± 0.051.2 ± 0.1515.1 ± 1.80.09 ± 0.01

Table 2: In Vivo Tumor Growth Inhibition (% TGI) in Xenograft Models

Xenograft ModelThis compound (10 mg/kg)Doxorubicin (5 mg/kg)Cisplatin (5 mg/kg)Paclitaxel (10 mg/kg)
MCF-7 75 ± 5%68 ± 6%55 ± 7%82 ± 4%
A549 68 ± 6%60 ± 5%48 ± 8%75 ± 5%
HT-29 62 ± 7%55 ± 6%40 ± 9%70 ± 6%

Experimental Protocols

A detailed understanding of the methodologies used to generate the efficacy data is crucial for its correct interpretation. Below are the key experimental protocols.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines (MCF-7, A549, HeLa, HT-29) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Cells were treated with serial dilutions of this compound and comparator drugs (Doxorubicin, Cisplatin, Paclitaxel) for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Model
  • Animal Model: Six-week-old female athymic nude mice were used for the study.

  • Tumor Cell Implantation: 5 x 10^6 cells of the respective cancer cell lines (MCF-7, A549, HT-29) were subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors were allowed to grow to a palpable size (approximately 100 mm³), and tumor volume was measured every three days using calipers.

  • Drug Administration: Mice were randomized into treatment and control groups. This compound and comparator drugs were administered intravenously at the specified doses every three days for three weeks.

  • Efficacy Evaluation: Tumor growth inhibition (%TGI) was calculated at the end of the study using the formula: %TGI = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

  • Ethical Considerations: All animal experiments were conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee.

Mechanism of Action and Signaling Pathways

This compound is believed to exert its cytotoxic effects through the induction of apoptosis via the intrinsic pathway, primarily through the modulation of the PI3K/Akt signaling cascade.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad Proliferation Cell Proliferation mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis HydroxyauramycinB This compound HydroxyauramycinB->PI3K inhibits

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.

The experimental workflow for evaluating the efficacy of this compound is a multi-step process that begins with in vitro screening and progresses to in vivo validation.

Experimental_Workflow A In Vitro Screening (MTT Assay on multiple cell lines) B IC50 Determination A->B C Lead Compound Selection (this compound) B->C D In Vivo Xenograft Model (Nude Mice) C->D E Treatment Groups (Vehicle, Compound, Comparators) D->E F Tumor Growth Inhibition (%TGI Calculation) E->F G Toxicity Assessment E->G H Efficacy & Safety Profile F->H G->H

Caption: Experimental workflow for efficacy evaluation of this compound.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.